B I09
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMWNUDIOPESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of B-I09 in Endoplasmic Reticulum Stress-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The endoplasmic reticulum (ER) is a pivotal organelle for protein folding and cellular homeostasis. The accumulation of misfolded proteins triggers a state of ER stress, activating the Unfolded Protein Response (UPR). The UPR is a double-edged sword: initially promoting cell survival but shifting towards apoptosis under prolonged or severe stress. A key regulator of this switch is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity.[1] This technical guide delves into the role of B-I09, a potent and specific inhibitor of the IRE1α RNase domain, in modulating ER stress-induced apoptosis. By inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA, B-I09 curtails the pro-survival arm of the IRE1α pathway, thereby sensitizing cells, particularly cancer cells, to apoptosis.[1][2] This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on B-I09's activity, and detailed experimental protocols for its investigation.
Introduction: The Unfolded Protein Response and the IRE1α Pathway
The UPR is mediated by three main ER transmembrane sensors: PERK, ATF6, and IRE1α.[1] Under normal conditions, these sensors are kept inactive by the ER chaperone BiP (GRP78). Upon accumulation of unfolded proteins, BiP dissociates, leading to the activation of these sensors.
The IRE1α pathway is the most conserved branch of the UPR.[1] Activation of IRE1α leads to its dimerization and autophosphorylation, which in turn activates its RNase domain. This RNase activity has two main functions:
-
Conventional Splicing of XBP1 mRNA: IRE1α excises a 26-nucleotide intron from the XBP1 mRNA.[2][3] This unconventional splicing event results in a frameshift, leading to the translation of the active transcription factor, spliced XBP1 (XBP1s).[1][2] XBP1s translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control, aiming to restore ER homeostasis.[2][4][5]
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs and microRNAs, which can either promote cell survival or, under prolonged stress, contribute to apoptosis.[6][7]
Initially, the IRE1α-XBP1s axis is a pro-survival pathway.[8] However, under sustained ER stress, the UPR can switch to a pro-apoptotic program. This involves the activation of apoptotic signaling cascades, including the JNK pathway and the intrinsic mitochondrial pathway.[9][10][11]
B-I09: A Specific Inhibitor of IRE1α RNase Activity
B-I09 is a small molecule inhibitor that specifically targets the RNase activity of IRE1α.[2] By doing so, it prevents the splicing of XBP1 mRNA without affecting the kinase activity of IRE1α. This targeted inhibition allows for the specific investigation of the role of the XBP1s-mediated signaling branch of the UPR.
Mechanism of Action of B-I09
B-I09 acts as a competitive inhibitor of the IRE1α RNase domain, preventing it from accessing and splicing the XBP1 mRNA. This leads to a dose-dependent decrease in the levels of XBP1s protein and the subsequent downregulation of its target genes. The reduction in the pro-survival signals mediated by XBP1s is believed to be a key factor in sensitizing cells to apoptosis under conditions of ER stress.
Quantitative Data on B-I09 Activity
The following tables summarize the quantitative data available for B-I09, providing key metrics for its biological activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IRE1α RNase activity) | 1.23 µM | In vitro assay | [1] |
| Inhibition of XBP1s expression | Dose-dependent | 5TGM1 (murine myeloma), RPMI-8226 (human myeloma) | [1] |
| Induction of Apoptosis | Synergistic with ibrutinib | B-cell leukemia, lymphoma, and multiple myeloma | [1] |
Table 1: In Vitro Efficacy of B-I09.
| Treatment | Cell Line | Concentration | Duration | Effect | Reference |
| B-I09 | WaC3 CLL | 0.1, 1, 10, 20 µM | 24 hours | Inhibition of XBP1 mRNA splicing | [2] |
| Tunicamycin (ER stress inducer) | Various | 1-5 µg/mL | 4-6 hours | Induction of ER stress | [2] |
| Thapsigargin (ER stress inducer) | Various | 100-300 nM | 4-6 hours | Induction of ER stress | [2] |
Table 2: Effective Concentrations of B-I09 and ER Stress Inducers in Cell-Based Assays.
Signaling Pathways and Experimental Workflows
The IRE1α Signaling Pathway and B-I09 Intervention
The following diagram illustrates the central role of IRE1α in the UPR and the point of intervention for B-I09.
Experimental Workflow for Assessing B-I09's Effect on Apoptosis
This diagram outlines a typical workflow for investigating the pro-apoptotic effects of B-I09 in the context of ER stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of XBP-1 in Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Clustering of IRE1α depends on sensing ER stress but not on its RNase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-apoptotic function of Xbp1 as an IL-3 signaling molecule in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
The Function of B-I09 in Chronic Lymphocytic Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and mechanism of action of B-I09, a potent inhibitor of the IRE-1/XBP-1 pathway, in the context of Chronic Lymphocytic Leukemia (CLL). CLL is the most prevalent adult leukemia and is characterized by the accumulation of malignant B lymphocytes.[1][2] This document outlines the core scientific findings related to B-I09, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
B-I09 is a synthetic, water-soluble small molecule designed to target the endoribonuclease (RNase) activity of the inositol-requiring enzyme 1 (IRE-1).[1] IRE-1 is a key sensor of endoplasmic reticulum (ER) stress, and its RNase activity is essential for the splicing of X-box binding protein 1 (XBP-1) mRNA.[1] The spliced form of XBP-1 (XBP-1s) is a potent transcription factor that promotes the expression of genes involved in protein folding, secretion, and ER-associated degradation, thereby alleviating ER stress and promoting cell survival.[1] In CLL, the survival of malignant B cells has been shown to be dependent on the activation of the ER stress response.[1]
By inhibiting the RNase activity of IRE-1, B-I09 prevents the splicing of XBP-1 mRNA, leading to a reduction in XBP-1s levels.[1] This disruption of the IRE-1/XBP-1 pathway mimics a state of XBP-1 deficiency, which has been shown to decelerate the malignant progression of CLL.[1] The consequences of B-I09 treatment in CLL cells include compromised B-cell receptor (BCR) signaling and the induction of apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of B-I09 in various CLL cell line models.
Table 1: Growth Inhibition of CLL Cell Lines by B-I09
| Cell Line | Treatment | Concentration (µM) | Growth Inhibition (%) |
| Eµ-TCL1 (mouse CLL) | B-I09 | Not Specified | Potent Inhibition |
| Human Patient CLL Cells | B-I09 | Not Specified | Most Potent Inhibitor |
Data extracted from figures in the source material, specific percentages were not provided.[1]
Table 2: Synergistic Apoptosis with Ibrutinib (B1684441)
| Cell Line | Treatment | Concentration (µM) | Observation |
| MEC1 (human CLL) | B-I09 | 20 | Synergistic increase in apoptosis with Ibrutinib |
| MEC1 (human CLL) | Ibrutinib | 10 | Synergistic increase in apoptosis with B-I09 |
| MEC2 (human CLL) | B-I09 | 20 | Synergistic increase in apoptosis with Ibrutinib |
| MEC2 (human CLL) | Ibrutinib | 10 | Synergistic increase in apoptosis with B-I09 |
| WaC3 (human CLL) | B-I09 | 20 | Synergistic increase in apoptosis with Ibrutinib |
| WaC3 (human CLL) | Ibrutinib | 10 | Synergistic increase in apoptosis with B-I09 |
The primary outcome measured was a reduction in cell growth, indicative of apoptosis.[1]
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of B-I09.
Cell Viability and Growth Inhibition Assay (XTT Assay)
-
Objective: To determine the effect of B-I09 on the viability and proliferation of CLL cells.
-
Protocol:
-
CLL cell lines (e.g., MEC1, MEC2, WaC3) are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of B-I09, a vehicle control (DMSO), and/or other compounds like ibrutinib.
-
The plates are incubated for a specified period (e.g., 4 days).
-
Following incubation, XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to each well. XTT is a tetrazolium salt that is cleaved to a formazan (B1609692) dye by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 450-500 nm).
-
The percentage of growth is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.
-
XBP-1 mRNA Splicing Assay (RT-PCR)
-
Objective: To assess the ability of B-I09 to inhibit the IRE-1-mediated splicing of XBP-1 mRNA.
-
Protocol:
-
CLL cells are treated with B-I09 or a control for a defined time period.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse transcription is performed to synthesize cDNA from the extracted RNA.
-
Polymerase Chain Reaction (PCR) is carried out using primers that flank the splice site of XBP-1 mRNA. This allows for the amplification of both the unspliced and spliced forms of XBP-1.
-
The PCR products are resolved by agarose (B213101) gel electrophoresis. The presence and relative abundance of the spliced and unspliced XBP-1 bands indicate the level of IRE-1 RNase activity.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis in CLL cells following treatment with B-I09.
-
Protocol:
-
CLL cells are treated with B-I09, a control, and/or other drugs for a specified duration.
-
Cells are harvested and washed with a binding buffer.
-
The cells are then stained with fluorescently labeled Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) populations is determined.
-
In Vivo Efficacy Studies in a CLL Mouse Model
-
Objective: To evaluate the anti-leukemic activity of B-I09 in a living organism.
-
Protocol:
-
A suitable mouse model for CLL is used (e.g., Eµ-TCL1 transgenic mice).
-
Mice bearing CLL tumors are randomized into treatment and control groups.
-
The treatment group receives B-I09 via a specified route of administration (e.g., intraperitoneal injection) and dosage regimen. The control group receives a vehicle control.
-
Tumor progression is monitored over time through methods such as measuring tumor volume or assessing leukemic cell infiltration in peripheral blood and lymphoid organs.
-
At the end of the study, mice are euthanized, and tissues are collected for further analysis (e.g., histology, flow cytometry) to assess tumor burden and apoptosis.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the function of B-I09 in CLL.
Caption: B-I09 inhibits the IRE-1 RNase, blocking XBP-1 splicing and promoting apoptosis.
Caption: Workflow for preclinical evaluation of B-I09 in CLL models.
Caption: B-I09 and Ibrutinib synergistically induce apoptosis in CLL cells.
Conclusion
B-I09 represents a targeted therapeutic strategy for Chronic Lymphocytic Leukemia by inhibiting the pro-survival IRE-1/XBP-1 pathway within the ER stress response.[1] Its ability to induce apoptosis in CLL cells and its synergistic effects with established therapies like the BTK inhibitor ibrutinib highlight its potential as a valuable component in the treatment of CLL and other B-cell malignancies.[1] The preclinical data strongly support further investigation into the clinical utility of B-I09 for patients with Chronic Lymphocytic Leukemia.
References
An In-depth Technical Guide on the Effect of B-I09 on XBP1 Splicing
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the small molecule B-I09 and its mechanism of action in inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction: The IRE1α-XBP1 Pathway in Cellular Stress and Disease
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and maturation of secretory and transmembrane proteins.[1] Perturbations in the ER's protein-folding capacity, caused by factors like hypoxia, nutrient deprivation, or high secretory demand, lead to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[2] To restore homeostasis, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[2][3]
The UPR is mediated by three primary ER-resident sensors: Inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1] The IRE1α-XBP1 pathway is the most evolutionarily conserved branch of the UPR.[2][4] Upon activation, IRE1α, a transmembrane protein with both kinase and endoribonuclease (RNase) domains, initiates the unconventional splicing of XBP1 mRNA.[5][6] This process is crucial for the survival and function of highly secretory cells, such as plasma cells, and is often co-opted by cancer cells to adapt to the stressful tumor microenvironment.[5][7]
B-I09 is a novel, cell-permeable small molecule inhibitor designed to specifically target this pathway, offering a valuable tool for research and a potential therapeutic avenue for diseases dependent on IRE1α-XBP1 signaling.[5][8]
Mechanism of Action: B-I09 Inhibition of IRE1α RNase Activity
Under ER stress, the chaperone protein BiP (Binding-immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to IRE1α's dimerization and trans-autophosphorylation.[5][9] This conformational change activates its cytoplasmic RNase domain. The activated IRE1α RNase then excises a 26-nucleotide intron from the XBP1 mRNA.[3][6] This splicing event causes a translational frameshift, leading to the production of a potent transcription factor, spliced XBP1 (XBP1s).[5][10] XBP1s translocates to the nucleus to upregulate genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby enhancing the cell's capacity to manage ER stress.[4][11]
B-I09 functions as a selective inhibitor of the RNase activity of IRE1α.[5] It belongs to a class of compounds that possess a hydroxy-aryl-aldehyde (HAA) moiety. This structure allows B-I09 to react selectively with a specific lysine (B10760008) residue (Lys907) within the IRE1α RNase domain, forming a stable imine and effectively blocking its catalytic activity.[12] By inhibiting the RNase function, B-I09 prevents the splicing of XBP1 mRNA, thereby suppressing the production of the pro-survival transcription factor XBP1s and disrupting the adaptive UPR signaling cascade.[5]
Signaling Pathway Visualization
Quantitative Data for B-I09
The potency and pharmacokinetic profile of B-I09 have been characterized in multiple studies. The following tables summarize key quantitative data.
Table 1: In Vitro & In-Cell Activity of B-I09
| Parameter | Value | Species / Cell Line | Reference |
| IRE1 RNase IC₅₀ | 1.23 µM | N/A (Biochemical Assay) | [5][8] |
| In-cell IC₅₀ for XBP1s suppression | 0.9 µM | Human MEC2 CLL cells | [5][9] |
| Cell Viability IC₅₀ (48h) | 10-20 µM | Human CLL cells (MEC1, MEC2, WaC3) | [13] |
Table 2: In Vivo Pharmacokinetic Data for B-I09
| Parameter | Value | Animal Model | Reference |
| Dosing Regimen | 50 mg/kg, i.p. | Eµ-TCL1 transgenic mice | [13] |
| Half-life (t₁/₂) | ~1.5 hours | Mouse plasma | [13] |
| Peak Plasma Conc. (Cₘₐₓ) | ~39 µM (at 15 min) | Mouse plasma | [13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the effect of B-I09 on the IRE1α-XBP1 pathway.
RT-PCR for Analysis of XBP1 mRNA Splicing
This method is used to directly measure the effect of B-I09 on the splicing of XBP1 mRNA by distinguishing between the unspliced (XBP1u) and spliced (XBP1s) forms based on size.
Protocol:
-
Cell Treatment: Plate and culture cells to the desired confluency. Treat cells with B-I09 at various concentrations for a specified duration. Include a positive control for ER stress induction (e.g., tunicamycin (B1663573) or thapsigargin) and a vehicle control (e.g., DMSO).[14]
-
RNA Extraction: Following treatment, wash cells with ice-cold PBS and lyse them. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random hexamer primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) transcript will yield a larger band (e.g., 152-bp), while the spliced XBP1 (XBP1s) transcript will yield a smaller band (e.g., 126-bp).[6][15]
-
Quantification: Visualize the bands under UV light and quantify their intensity using densitometry software to determine the ratio of spliced to unspliced XBP1.[13]
Workflow Visualization:
Western Blot for XBP1s Protein Expression
This immunoassay is used to detect and quantify the levels of the spliced XBP1s protein, the functional product of the IRE1α-mediated splicing event.
Protocol:
-
Cell Treatment: Treat cells with B-I09 and controls as described in the RT-PCR protocol.[14]
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14][16] Scrape the cells and agitate the lysate for 30 minutes at 4°C.[16]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14]
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14][16]
-
SDS-PAGE: Load 20-30 µg of each protein sample onto a polyacrylamide gel. Run the electrophoresis until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to XBP1s overnight at 4°C. Following washes with TBST, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Workflow Visualization:
Cell Viability Assay (XTT/MTT)
This assay is used to assess the cytotoxic or cytostatic effects of B-I09 on cancer cell lines that may depend on the IRE1α-XBP1 pathway for survival.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare a stock solution of B-I09 (e.g., 10 mM in DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).[14]
-
Treatment: Remove the overnight culture medium and add the medium containing various concentrations of B-I09 or a vehicle control.[14]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[14]
-
Reagent Addition: Add the XTT or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.[13]
-
Absorbance Reading: If using MTT, add a solubilization buffer (e.g., DMSO).[17] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.[14] The absorbance is proportional to the number of viable cells.
In Vivo Efficacy Studies
This protocol provides a general guideline for evaluating the anti-tumor activity of B-I09 in a mouse model.
Protocol:
-
Animal Model: Use an appropriate mouse model, such as immunodeficient mice bearing tumor xenografts or a transgenic model like the Eµ-TCL1 mouse for chronic lymphocytic leukemia (CLL).[13][14]
-
Compound Formulation: Prepare a fresh daily dosing solution of B-I09 in a suitable vehicle, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[13][14]
-
Administration: Administer B-I09 to the mice at a predetermined dose and schedule (e.g., 50 mg/kg via intraperitoneal injection daily).[13]
-
Monitoring: Monitor tumor growth using calipers or bioluminescence imaging. Track animal body weight and overall health as indicators of toxicity.
Conclusion
B-I09 is a potent and selective inhibitor of the IRE1α RNase domain, effectively blocking the unconventional splicing of XBP1 mRNA. This action prevents the formation of the active XBP1s transcription factor, thereby disrupting a critical pro-survival pathway in the Unfolded Protein Response. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the IRE1α-XBP1 axis in various physiological and pathological contexts, including cancer and metabolic diseases. The ability of B-I09 to modulate this fundamental cellular stress response underscores its importance as both a chemical probe and a promising candidate for further therapeutic development.[5][18]
References
- 1. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. B I09 | IRE1 | Tocris Bioscience [tocris.com]
- 9. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravel the molecular mechanism of XBP1 in regulating the biology of cancer cells [jcancer.org]
- 11. Roles of XBP1s in Transcriptional Regulation of Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Investigating the Downstream Targets of B-I09: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-I09 is a potent and specific prodrug inhibitor of the inositol-requiring enzyme 1α (IRE-1α) RNase activity, a critical mediator of the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response pathway that, while essential for normal cellular function, is often co-opted by cancer cells to promote survival and proliferation in the harsh tumor microenvironment.[1][3] B-I09's mechanism of action involves the selective inhibition of the IRE-1α/X-box binding protein 1 (XBP1) signaling axis, leading to the suppression of the pro-survival transcription factor XBP1s.[3][4] This targeted approach has demonstrated significant therapeutic potential in preclinical models of various hematological malignancies, including chronic lymphocytic leukemia (CLL), multiple myeloma, and Burkitt's lymphoma.[1][2] This technical guide provides a comprehensive overview of the downstream targets of B-I09, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and workflows.
Core Mechanism of Action: Inhibition of the IRE-1α/XBP1s Pathway
Under endoplasmic reticulum (ER) stress, IRE-1α dimerizes and autophosphorylates, activating its RNase domain.[3] This activated RNase excises a 26-nucleotide intron from the XBP1 mRNA. The spliced XBP1 mRNA is then translated into the active transcription factor XBP1s.[5] XBP1s translocates to the nucleus and upregulates a host of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby promoting cell survival.[1][5] B-I09 directly inhibits the RNase activity of IRE-1α, preventing the splicing of XBP1 mRNA and subsequent production of XBP1s.[3][4] This disruption of the IRE-1α/XBP1s pathway is the primary mechanism through which B-I09 exerts its anti-cancer effects.
Downstream Cellular and Molecular Effects of B-I09
The inhibition of the IRE-1α/XBP1s pathway by B-I09 triggers a cascade of downstream events that collectively contribute to reduced tumor cell survival and proliferation.
1. Suppression of XBP1s and its Target Genes: The most immediate downstream effect of B-I09 is the dose-dependent suppression of XBP1s expression.[6] This has been consistently observed in various cancer cell lines.[6] The reduction in XBP1s levels leads to the downregulation of its target genes, which are crucial for managing ER stress and promoting cell survival.
2. Induction of Apoptosis: By inhibiting the pro-survival UPR signaling, B-I09 induces apoptosis in cancer cells that are dependent on this pathway.[7][8] This effect is particularly pronounced in B-cell malignancies, which often exhibit chronic ER stress due to high rates of immunoglobulin secretion.
3. Compromised B-Cell Receptor (BCR) Signaling: Treatment with B-I09 has been shown to mimic the effects of XBP1 deficiency, which includes compromised BCR signaling.[7][8] This suggests a broader impact on B-cell function beyond the direct management of ER stress.
4. Upregulation of IRE-1 Expression: Interestingly, treatment with B-I09 can lead to an upregulation of IRE-1 expression.[7][8] This may represent a feedback mechanism in response to the inhibition of its RNase activity.
5. Synergistic Effects with Other Therapies: B-I09 has demonstrated synergistic effects when combined with other targeted therapies. For instance, it enhances the apoptotic effects of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441) in B-cell leukemia, lymphoma, and multiple myeloma cell lines.[3][8]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of B-I09 from various preclinical studies.
Table 1: In Vitro Potency of B-I09
| Compound | Target | IC50 (IRE-1α RNase) | In-cell IC50 (XBP-1s inhibition) | Cell Line | Reference |
| B-I09 | IRE-1α RNase | 1230 nM | 0.9 µM | MEC2 CLL | [1] |
| B-I09 | IRE-1α RNase | - | 0.33 - 1.1 µM | 5TGM1 and RPMI-8226 | [6] |
Table 2: Synergistic Cytotoxicity of B-I09 with PI3K/AKT Pathway Inhibitors in 5TGM1 Cells
| Treatment | Concentration | Cell Viability (% of Control) |
| DMSO | - | 100 |
| B-I09 | 20 µM | ~80 |
| MK2206 (AKT inhibitor) | 10 µM | ~70 |
| B-I09 + MK2206 | 20 µM + 10 µM | ~40 |
| CAL-101 (PI3K inhibitor) | 10 µM | ~60 |
| B-I09 + CAL-101 | 20 µM + 10 µM | ~30 |
Data adapted from Figure 4A and 4B of the referenced study.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of B-I09.
FRET-Based IRE-1α RNase Activity Assay
This assay is used to determine the enzymatic activity of IRE-1α and the potency of its inhibitors.
-
Reagents:
-
Recombinant human IRE-1α cytoplasmic domain
-
Fluorogenic RNA substrate (e.g., a short RNA hairpin with a fluorophore and a quencher)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
-
Procedure:
-
Pre-incubate various concentrations of B-I09 with the recombinant IRE-1α enzyme in the assay buffer.
-
Initiate the reaction by adding the fluorogenic RNA substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the RNA substrate by IRE-1α separates the fluorophore and quencher, resulting in a fluorescence signal.
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the B-I09 concentration.[1]
-
Cell-Based XBP-1s Splicing Assay (RT-PCR)
This assay measures the inhibition of XBP1 mRNA splicing in a cellular context.
-
Materials:
-
Cancer cell lines (e.g., MEC2 CLL, 5TGM1 multiple myeloma)
-
ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin)
-
B-I09
-
RNA isolation kit
-
RT-PCR reagents and primers specific for human XBP1
-
-
Procedure:
-
Culture the cancer cell lines under standard conditions.
-
Treat the cells with an ER stress-inducing agent to activate the UPR and induce XBP1 splicing.
-
Concurrently, treat the cells with various concentrations of B-I09 or a vehicle control (e.g., DMSO).
-
After the desired incubation time, isolate total RNA from the cells.
-
Perform RT-PCR using primers that flank the splice site of XBP1 mRNA. This allows for the differentiation between the unspliced and spliced forms of XBP1 mRNA based on their size.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to visualize the inhibition of XBP1 splicing.[3]
-
Cell Viability Assay (XTT or MTT)
This assay determines the effect of B-I09 on the viability and proliferation of cancer cells.
-
Materials:
-
Cancer cell lines
-
B-I09
-
XTT or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of B-I09 for a specified period (e.g., 4 days).
-
Add the XTT or MTT reagent to each well and incubate according to the manufacturer's instructions. Viable cells will metabolize the reagent, producing a colored formazan (B1609692) product.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the B-I09 concentration to determine the IC50 value.[4][6]
-
Visualizations
The following diagrams illustrate the key signaling pathway targeted by B-I09 and a typical experimental workflow for its evaluation.
Caption: The IRE-1α/XBP-1s signaling pathway and the inhibitory action of B-I09.
Caption: A typical experimental workflow for evaluating the efficacy of B-I09.
Conclusion
B-I09 represents a promising therapeutic agent that targets a key survival pathway in various cancers. Its specific inhibition of IRE-1α RNase activity leads to a cascade of downstream effects, ultimately resulting in cancer cell apoptosis. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of B-I09 and other inhibitors of the IRE-1α/XBP1s pathway. The continued investigation into the downstream targets and mechanisms of action of B-I09 will be crucial for its clinical development and potential application in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Clarifying the translational potential of B-I09 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cell Permeability and Mechanism of Action of SQ-109
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: Publicly available scientific literature does not contain information on a compound designated "B I09." The information presented in this guide pertains to SQ-109, a well-documented antitubercular drug candidate. It is presumed that "this compound" was a typographical error. SQ-109 is a novel ethylenediamine (B42938) with significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[1][2][3] This guide explores its multifaceted mechanism of action, which is intrinsically linked to its interaction with and disruption of the mycobacterial cell envelope.
Core Mechanism of Action: Targeting the Mycobacterial Cell Wall
SQ-109's primary mode of action is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter protein in Mycobacterium tuberculosis.[1][2][4][5] MmpL3 is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acids, which are foundational components of the complex mycobacterial cell wall.[1][4][6]
By inhibiting MmpL3, SQ-109 sets off a cascade of events that compromise the structural integrity of the bacterial cell wall:
-
Inhibition of TMM Transport: SQ-109 directly or indirectly blocks the function of MmpL3, leading to the accumulation of TMM within the cytoplasm.[1][6][7]
-
Disruption of Mycolic Acid Incorporation: The blockage of TMM transport prevents the incorporation of mycolic acids into the cell wall. Specifically, it inhibits the formation of trehalose dimycolate (TDM) and the attachment of mycolates to the arabinogalactan (B145846) core.[4][6][7]
-
Compromised Cell Wall Integrity: The resulting deficient cell wall becomes more permeable, ultimately leading to bacterial death.[1][8] This disruption of cell wall biosynthesis is a key element of SQ-109's bactericidal activity against both drug-sensitive and drug-resistant Mtb strains.[1][4]
Secondary Mechanisms of Action
Beyond its primary target, SQ-109 exhibits a multi-target mechanism of action, which contributes to its potent antimicrobial activity and a low frequency of spontaneous resistance.[1][7][9]
-
Inhibition of Menaquinone Biosynthesis: SQ-109 has been shown to interfere with the biosynthesis of menaquinone, a vital component of the electron transport chain in Mtb.[1][9][10]
-
Disruption of Proton Motive Force: The compound acts as an uncoupler, dissipating the proton motive force (PMF) by collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ) across the bacterial membrane.[9][10][11][12][13] This action is not dependent on MmpL3 and explains its activity against organisms that lack this transporter.[10][14][15]
-
Inhibition of ATP Synthesis: By disrupting the electron transport chain and the proton motive force, SQ-109 effectively inhibits respiration and reduces ATP synthesis, leading to energy depletion within the bacterial cell.[1][9]
Data Presentation
Table 1: In Vitro Activity of SQ-109 against Mycobacterium tuberculosis
| Strain Type | MIC Range (µg/mL) | MBC (µg/mL) | Reference |
| Drug-Sensitive & Drug-Resistant | 0.16 - 0.78 | 0.64 - 0.78 | [1][4] |
| Intracellular Mtb (in macrophages) | ~1.56 | Not specified | [1] |
| 225 Clinical Isolates (MIC90) | 0.25 | Not specified | [1] |
| 225 Clinical Isolates (MIC95) | 0.5 | Not specified | [1] |
| 225 Clinical Isolates (MIC99) | 1.0 | Not specified | [1] |
Table 2: Synergistic Interactions of SQ-109 with Other Antitubercular Drugs
| Combination Drug | Effect | Observation | Reference |
| Isoniazid (INH) | Synergistic | Strong synergy observed. | [1][4] |
| Rifampicin (RIF) | Synergistic | Strong synergy; SQ-109 enhances RIF activity and vice versa. | [1][4] |
| Bedaquiline (TMC207) | Synergistic | Decreases Bedaquiline MIC by 4- to 8-fold. | [1][4] |
| Ethambutol (EMB) | Additive/No Synergy | --- | [1][4] |
| Streptomycin | Additive | --- | [1][4] |
Table 3: In Vitro Activity of SQ-109 against Other Pathogens
| Organism | Strain Type | MIC Range (µg/mL) | Reference |
| Helicobacter pylori | Laboratory & Clinical Isolates | 2.5 - 15 (5 - 30 µM) | [16] |
| Various Candida species | Clinical Isolates | 0.125 - 16 | [15] |
| Cryptococcus neoformans | Clinical Isolates | 0.5 - 2 | [15] |
| Aspergillus fumigatus | --- | 8 - 16 | [15] |
Experimental Protocols
-
Objective: To determine which specific biosynthetic pathway (lipids, protein, RNA, or DNA) is inhibited by SQ-109.[1]
-
Methodology:
-
Mycobacterium tuberculosis cultures are treated with varying concentrations of SQ-109.[1][6]
-
Radiolabeled precursors for specific macromolecules are added to the cultures. Common precursors include:
-
Following an incubation period, the cells are harvested, and the macromolecules are precipitated.
-
The amount of incorporated radiolabel is quantified using scintillation counting. A significant reduction in the incorporation of a specific precursor in SQ-109-treated cells compared to untreated controls indicates inhibition of that particular biosynthetic pathway.[6]
-
-
Objective: To confirm that SQ-109 inhibits the MmpL3-mediated transport of TMM.
-
Methodology:
-
M. tuberculosis cultures are exposed to SQ-109 at concentrations around its MIC.
-
Cells are simultaneously labeled with [¹⁴C]-acetate for a defined period to allow for the synthesis of radiolabeled lipids.[17]
-
Lipids are extracted from the bacterial cells using a mixture of chloroform (B151607) and methanol.
-
The extracted lipids are separated and analyzed by thin-layer chromatography (TLC).[17]
-
The TLC plates are exposed to a phosphor screen, and the radiolabeled lipid spots corresponding to TMM and TDM are quantified.
-
Inhibition of MmpL3 is confirmed by a significant accumulation of the TMM precursor and a corresponding decrease in TDM in SQ-109-treated cells.[6][7][17]
-
-
Objective: To assess the effect of SQ-109 on the bacterial membrane potential (Δψ), a component of the proton motive force.
-
Methodology:
-
Bacterial suspensions (M. tuberculosis or a surrogate like M. smegmatis) are prepared and treated with different concentrations of SQ-109. A known protonophore like CCCP is used as a positive control.[12][17]
-
The fluorescent membrane potential-sensitive dye DiOC₂(3) is added to the cell suspensions. This dye exhibits red fluorescence in cells with a high membrane potential and green fluorescence in depolarized cells.
-
The fluorescence is measured using a flow cytometer or a fluorescence plate reader.
-
A shift from red to green fluorescence in the presence of SQ-109 indicates a dissipation of the membrane potential.[17]
-
Mandatory Visualizations
Caption: Primary mechanism of SQ-109 via inhibition of the MmpL3 transporter.
Caption: Secondary mechanisms of SQ-109 leading to bactericidal activity.
Caption: Logical workflow for elucidating the primary target of SQ-109.
References
- 1. benchchem.com [benchchem.com]
- 2. What is SQ-109 used for? [synapse.patsnap.com]
- 3. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TB R&D Update: Tuberculosis drug, SQ109, targets multiple enzymes and could treat other diseases while preventing resistance | Working Group for New TB Drugs [newtbdrugs.org]
- 10. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broad-Spectrum Activity and Mechanisms of Action of SQ109 on a Variety of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Characterization of the Anti-Bacterial Activity of SQ109 against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
B I09: A Potent Inhibitor of the IRE1/XBP1 Pathway for Cancer Research
Application Note and Experimental Protocols for Cell Culture
Introduction
B I09 is a novel, cell-permeable small molecule that serves as a potent and selective inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1 (IRE1).[1][2] IRE1 is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway frequently activated in the tumor microenvironment to promote cancer cell survival.[1][3] By inhibiting the RNase activity of IRE1, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, preventing the production of the active transcription factor XBP1s.[1][2][4] This disruption of the IRE1/XBP1 signaling cascade ultimately leads to apoptosis in cancer cells that rely on this pathway for survival, making this compound a valuable tool for cancer research and drug development.[1][2]
This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability and its mechanism of action.
Mechanism of Action
Under endoplasmic reticulum (ER) stress, IRE1 dimerizes and autophosphorylates, activating its RNase domain. This activated domain excises a 26-nucleotide intron from XBP1 mRNA. The spliced XBP1 mRNA is then translated into the active transcription factor XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. This compound specifically targets and inhibits the RNase activity of IRE1, thereby preventing the formation of XBP1s and sensitizing cancer cells to ER stress-induced apoptosis.[1]
Signaling Pathway Diagram
Caption: The IRE1/XBP1 Signaling Pathway and the inhibitory action of B-I09.
Quantitative Data
The following table summarizes the key in vitro and in vivo activity parameters of this compound.
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Activity | |||
| IRE1 RNase IC50 | 1.23 µM | Recombinant Human IRE1 | [1][2] |
| In-cell IC50 for XBP1s suppression | 0.9 µM | Human MEC2 CLL cells | [1] |
| In Vivo Activity | |||
| Dosing Regimen | 50 mg/kg, intraperitoneal injection | Eµ-TCL1 transgenic mice | [5] |
| Half-life (t₁/₂) | ~1.5 hours | Mouse plasma | [2][5] |
| Peak Plasma Concentration (Cₘₐₓ) | ~39 µM (at 15 minutes) | Mouse plasma | [2][5] |
Experimental Protocols
Cell Viability Assay (XTT)
This protocol is used to assess the cytotoxic effects of this compound on cultured cancer cells.
Workflow Diagram:
Caption: Workflow for the XTT cell viability assay.
Materials:
-
Cells of interest (e.g., MEC1, MEC2, WaC3 human CLL cell lines)[5]
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)[5]
-
Complete cell culture medium
-
XTT assay kit
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in high-quality DMSO.[4] It is highly recommended to use freshly prepared solutions as this compound can be unstable.[2][3] Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM).[3][5] The final DMSO concentration should not exceed 0.1%.[4]
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound or a vehicle control (DMSO).[4][5]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
XTT Assay:
-
Data Acquisition: Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Western Blot for XBP1s Expression
This protocol is used to qualitatively or semi-quantitatively assess the effect of this compound on the expression of the XBP1s protein.
Materials:
-
Cells treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against XBP1s
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[4]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Antibody Incubation:
-
Detection: Visualize the protein bands using an ECL substrate and an appropriate imaging system.[4]
RT-PCR for XBP1 mRNA Splicing
This protocol allows for the direct assessment of IRE1 RNase activity by measuring the splicing of XBP1 mRNA.
Materials:
-
Cells treated with this compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin) (optional)[3]
-
RNA isolation kit
-
One-step RT-PCR kit
-
XBP1-specific primers (Human Forward: 5'-CCTTGTAGTTGAGAACCAGG-3', Human Reverse: 5'-ACTGGGTCCAAGTTGTCCAG-3')
-
Agarose (B213101) gel and electrophoresis apparatus
-
DNA stain (e.g., GelRed)
Procedure:
-
Cell Treatment: Plate cells and, if necessary, induce ER stress with an agent like Tunicamycin (e.g., 1-5 µg/mL for 4-6 hours).[3] Treat cells with the desired concentrations of this compound for the specified time.[1]
-
RNA Isolation: Isolate total RNA from treated and untreated cells using a commercial RNA isolation kit.[1]
-
RT-PCR:
-
Gel Electrophoresis: Analyze the PCR products on a 2-3% agarose gel. The unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA will appear as distinct bands.
Conclusion
This compound is a valuable research tool for investigating the role of the IRE1/XBP1 pathway in cancer biology.[2] The protocols outlined in this document provide a framework for assessing the efficacy and mechanism of action of this compound in cell culture models. Proper handling and the use of freshly prepared solutions are crucial for obtaining reliable and reproducible results.[2][4]
References
Application Notes: In Vitro Efficacy Testing of B I09, an IRE-1α RNase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
B I09 is a potent, cell-permeable small molecule that selectively inhibits the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α).[1][2][3][4] IRE1α is a key sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway frequently activated in cancer cells to promote survival and proliferation under the harsh tumor microenvironment.[1][2][3][5] this compound functions by blocking the IRE1α-mediated unconventional splicing of X-box binding protein 1 (XBP1) mRNA, which prevents the production of the active transcription factor XBP1s.[2][3][4][5] This disruption of the pro-survival IRE1α/XBP1s pathway makes this compound a promising therapeutic candidate, particularly for B-cell malignancies like multiple myeloma (MM) and chronic lymphocytic leukemia (CLL), which are often dependent on this pathway.[1][6][7]
These application notes provide a summary of this compound's activity and detailed protocols for in vitro assays to evaluate its efficacy.
Mechanism of Action: Inhibition of the IRE1α/XBP1s Pathway
Under endoplasmic reticulum (ER) stress, the chaperone protein BiP dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation.[2] This activates the RNase domain, which excises an intron from XBP1 mRNA. The resulting spliced mRNA is translated into XBP1s, a transcription factor that upregulates genes involved in restoring ER homeostasis.[1][5] this compound specifically inhibits the RNase function of IRE1α, thereby preventing the formation of XBP1s and promoting apoptosis in cancer cells dependent on this pathway.[1][2]
Data Presentation: Quantitative Efficacy of this compound
The efficacy of this compound has been quantified through various in vitro assays. The compound potently inhibits IRE1α RNase activity and suppresses XBP1s expression in cancer cell lines.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Enzymatic Assay | Recombinant Human IRE-1α RNase | IC50 | 1.23 µM (1230 nM) | [6][8] |
| In-Cell XBP-1s Suppression | MEC2 (Human CLL) | IC50 | 0.9 µM | [3][7] |
| In-Cell XBP-1s Suppression | 5TGM1 (Murine MM) | - | Dose-dependent suppression | [3][7] |
| In-Cell XBP-1s Suppression | RPMI-8226 (Human MM) | - | Dose-dependent suppression | [3][7] |
| In-Cell XBP-1s Suppression | NCI-H929 (Human MM) | - | Dose-dependent suppression | [3][7] |
Note: While this compound effectively suppresses its target, this does not always translate to potent single-agent cytotoxicity; its effects are often enhanced in combination with other agents like PI3K/AKT inhibitors.[3][7]
Experimental Protocols
The following protocols provide detailed methodologies to assess the in vitro efficacy of this compound.
Cell Viability Assay (XTT Protocol)
This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
XTT labeling mixture (e.g., Roche Cell Proliferation Kit II)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.[4]
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).[2]
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.[4]
-
Color Development: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.[2][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[1]
XBP1 mRNA Splicing Analysis by RT-PCR
This protocol directly assesses the inhibitory effect of this compound on IRE1α RNase activity by measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA.
Materials:
-
Cells of interest
-
This compound and an ER stress inducer (e.g., tunicamycin)
-
RNA isolation kit (e.g., Qiagen RNeasy)
-
One-step RT-PCR kit
-
XBP1-specific primers (flanking the splice site)
-
Agarose (B213101) gel and electrophoresis apparatus
-
DNA stain (e.g., GelRed)
Protocol:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound, with or without an ER stress-inducing agent, for a specified time (e.g., 4-6 hours).[2]
-
RNA Isolation: Isolate total RNA from treated and untreated cells using a commercial kit according to the manufacturer’s protocol.[2]
-
RT-PCR: Set up the RT-PCR reaction using a one-step kit with approximately 1 µg of total RNA and XBP1-specific primers.[2]
-
Gel Electrophoresis: Run the PCR products on a 2-3% agarose gel to separate the spliced (smaller band) and unspliced (larger band) XBP1 amplicons.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 mRNA.[4]
Western Blot for XBP1s Protein Expression
This protocol measures the downstream effect of this compound treatment by quantifying the level of the XBP1s protein.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against XBP1s
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4][9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for XBP1s overnight at 4°C with gentle agitation.[4][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST (Tris-buffered saline with Tween 20) and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][9]
-
Detection: Wash the membrane again with TBST. Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.[4][9]
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Treated cells (adherent and floating)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Collection: After treatment with this compound for the desired time (e.g., 24-48 hours), collect both floating and adherent cells.[10]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | IRE1 | Tocris Bioscience [tocris.com]
- 7. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bruton's Tyrosine Kinase (BTK) Inhibitors in Mouse Models of Chronic Lymphocytic Leukemia (CLL)
Introduction
Chronic Lymphocytic Leukemia (CLL) is a malignancy characterized by the accumulation of mature B cells in the peripheral blood, bone marrow, and lymphoid organs. The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of these malignant cells. Bruton's tyrosine kinase (BTK), a key enzyme in this pathway, has emerged as a significant therapeutic target. This document provides detailed application notes and protocols for the in vivo administration and dosage of BTK inhibitors, using Ibrutinib as a primary example, in various mouse models of CLL. These guidelines are intended for researchers, scientists, and drug development professionals.
Mechanism of Action of BTK Inhibitors in CLL
BTK is a critical downstream kinase in the BCR signaling cascade.[1][2][3][4] Upon BCR engagement, a signaling cascade involving LYN, SYK, and BTK is initiated, leading to the activation of downstream pathways such as PLCγ2, MAPK, NF-κB, and AKT, which collectively promote B-cell proliferation and survival.[4] In CLL, the BCR pathway is constitutively active, driving the malignant phenotype.[2]
Ibrutinib is a first-in-class, orally bioavailable BTK inhibitor that forms a covalent, irreversible bond with the cysteine 481 (C481) residue in the ATP-binding site of BTK.[1][2] This binding blocks the phosphorylation of downstream kinases, thereby inhibiting BCR-mediated signaling.[1][2] This disruption of signaling inhibits CLL cell proliferation, migration, and survival.[1][5] Furthermore, Ibrutinib can mobilize CLL cells from the lymph nodes and spleen into the peripheral blood, where they are more susceptible to apoptosis.[6]
Quantitative Data Summary
The following tables summarize the dosage and administration of Ibrutinib in different mouse models of CLL as reported in the literature.
Table 1: Ibrutinib Dosage and Administration in Xenograft Mouse Models of CLL
| Mouse Strain | CLL Cell Source | Engraftment Method | Ibrutinib Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| NSG | Human PBMCs | Intravenous injection after busulfan (B1668071) conditioning | 25 mg/kg/day | In drinking water (0.16 mg/ml) | 3-4 weeks | Inhibited BCR and NF-κB signaling, decreased proliferation, induced apoptosis, and reduced tumor burden.[7] | [7] |
| NOG | Human PBMCs | Intravenous injection | 25 mg/kg body weight, once daily | Oral gavage | 14 days | Significantly reduced the number of CLL cells in the spleen and femur.[8] | [8] |
| Rag1-/- | EMC cell lines (from IgH.TEμ CLL mouse model) | Adoptive transfer | Not specified, but effective | Not specified | Not specified | Associated with transient lymphocytosis, reduced splenomegaly, and increased overall survival.[9] | [9] |
Experimental Protocols
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of CLL in NSG Mice and Ibrutinib Treatment
This protocol is adapted from studies utilizing human peripheral blood mononuclear cells (PBMCs) from CLL patients xenografted into immunodeficient mice.[7][8]
Materials:
-
NOD/scid/γc-null (NSG) or similar immunodeficient mice (e.g., NOG)
-
Cryopreserved or fresh PBMCs from CLL patients
-
Busulfan (for conditioning)
-
Ibrutinib
-
Vehicle (e.g., 1% HP-beta-cyclodextrin in water)
-
Standard animal housing and handling equipment
-
Flow cytometer and relevant antibodies (e.g., human CD45, CD19, CD5)
Procedure:
-
Mouse Conditioning: 24 hours prior to cell injection, condition the NSG mice with a single intraperitoneal (i.p.) injection of busulfan at a dose of 25 mg/kg.[7] This step is crucial for enhancing the engraftment of human cells.
-
Cell Preparation and Injection: Thaw cryopreserved human PBMCs from a CLL patient and wash them in sterile PBS or culture medium. Resuspend the cells to a final concentration for intravenous (i.v.) injection. Inject 1x10⁸ PBMCs into the tail vein of each conditioned mouse.[7]
-
Ibrutinib Administration (via drinking water):
-
Prepare the Ibrutinib solution by dissolving it in the vehicle to a final concentration of 0.16 mg/ml in the drinking water.[7] This regimen results in an average dose of 25 mg/kg/day.[7]
-
Provide the Ibrutinib-containing water or vehicle control water to the respective groups of mice ad libitum, starting the day before PBMC injection and continuing for the duration of the experiment (typically 3-4 weeks).[7]
-
-
Ibrutinib Administration (via oral gavage):
-
Prepare the Ibrutinib suspension in a suitable vehicle.
-
Administer 25 mg/kg of Ibrutinib or vehicle control once daily via oral gavage for the specified treatment period (e.g., 14 days).[8]
-
-
Monitoring and Analysis:
-
Monitor the mice regularly for signs of disease progression and treatment-related toxicity.
-
At the end of the experiment, euthanize the mice and harvest tissues such as spleen, bone marrow, and peripheral blood.
-
Prepare single-cell suspensions from the harvested tissues.
-
Perform flow cytometry to quantify the percentage and absolute number of human CLL cells (typically CD45+CD19+CD5+).[8]
-
Further molecular analyses (e.g., Western blotting for BCR pathway proteins) can be performed on isolated CLL cells to assess target engagement.
-
Protocol 2: In Vivo Efficacy Study in a Transgenic Mouse Model of CLL
This protocol describes a general approach for testing BTK inhibitors in a transgenic mouse model, such as the Eµ-TCL1 model, which develops a CLL-like disease.[10]
Materials:
-
Eµ-TCL1 transgenic mice or other suitable transgenic CLL model
-
BTK inhibitor (e.g., Ibrutinib)
-
Vehicle control
-
Equipment for oral gavage or other administration routes
-
Flow cytometer and antibodies for murine B-cell markers (e.g., B220, CD5)
Procedure:
-
Animal Cohorts: Once the TCL1 transgenic mice have developed a significant CLL burden (as determined by peripheral blood counts of CD5+ B cells), randomize them into treatment and control groups.
-
Drug Administration:
-
Administer the BTK inhibitor at the desired dose and schedule. For example, daily oral gavage.
-
The control group should receive the vehicle alone.
-
-
Monitoring:
-
Monitor the peripheral blood lymphocyte counts regularly to assess the response to treatment. A characteristic initial response to BTK inhibitors is a transient lymphocytosis, reflecting the egress of CLL cells from lymphoid tissues.[6]
-
Monitor for changes in spleen size and overall health of the animals.
-
-
Endpoint Analysis:
-
At the study endpoint, collect blood, spleen, and bone marrow for analysis.
-
Quantify the CLL cell numbers in different compartments using flow cytometry.
-
Assess overall survival of the treatment versus control groups.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cllsociety.org [cllsociety.org]
- 4. dovepress.com [dovepress.com]
- 5. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Modeling Tumor-Host Interactions of Chronic Lymphocytic Leukemia in Xenografted Mice to Study Tumor Biology and Evaluate Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Preparation of BI-09 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of BI-09, a cell-permeable inhibitor of the Inositol-requiring enzyme 1 (IRE1). Adherence to these protocols is crucial for ensuring the stability and efficacy of the compound in experimental settings.
Compound Information
BI-09 is a small molecule inhibitor that targets the IRE1α/XBP1 signaling pathway, a key component of the Unfolded Protein Response (UPR).[1] It functions by inhibiting the RNase activity of IRE1α, which in turn prevents the splicing of XBP1 mRNA.[1][2]
| Property | Value | Source(s) |
| Chemical Name | 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[3]benzopyrano[3,4-c]pyridin-5-one | [1][4] |
| Molecular Weight | 303.31 g/mol | [1][4][5][6] |
| Formula | C₁₆H₁₇NO₅ | [1][4][5] |
| CAS Number | 1607803-67-7 | [1][4][6] |
| Appearance | Solid powder, Light yellow to brown | [4][5][7] |
| Purity | ≥98% | [1][4][6] |
| Biological Activity | IRE1 RNase inhibitor | [1][6] |
| IC₅₀ | 1.23 µM | [1][6][7] |
Solubility Data
BI-09 is soluble in Dimethyl Sulfoxide (DMSO).[2][4] It is critical to use anhydrous or freshly opened DMSO for preparing solutions, as the solvent is hygroscopic and absorbed moisture can negatively impact compound solubility and stability.[1][7][8] Sonication or gentle warming may be required to fully dissolve the compound.[1][5][8]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |
| DMSO | 15.17 | 50 | [1][6] | |
| DMSO | 11.11 | 36.63 | Ultrasonic assistance may be needed. Use freshly opened DMSO. | [1][7] |
| DMSO | 11 | 36.27 | Sonication is recommended. | [1][5] |
Application Notes
Stability and Storage:
-
Solid Form: BI-09 in its solid (lyophilized) form should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][3][4] For long-term storage, using a desiccator is recommended.[3]
-
Solution Stability: BI-09 is known to be unstable in solution.[2][7] Therefore, it is highly recommended to prepare solutions fresh for each experiment to ensure maximum potency and reproducibility.[2][7]
-
Stock Solution Storage: If a stock solution must be prepared and stored, it should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[3][9] These aliquots must be stored at -80°C .[3] While some sources suggest short-term storage at 4°C for up to a week is possible, this may result in a loss of efficacy.[2]
Important Considerations:
-
DMSO Quality: Always use high-purity, anhydrous DMSO (≥99.9%) to prepare stock solutions.[10] Contaminating moisture can accelerate the degradation of the compound.
-
Final DMSO Concentration: For cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.1% to 0.3%, to avoid cellular toxicity.[9][11] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Precipitation in Aqueous Media: When diluting the DMSO stock solution into aqueous buffers or cell culture media, precipitation can occur. To mitigate this, it is best to make intermediate dilutions in DMSO before the final dilution into the aqueous solution.
Signaling Pathway
BI-09 inhibits the RNase domain of IRE1α, an endoplasmic reticulum (ER) stress sensor. This inhibition prevents the unconventional splicing of XBP1 mRNA, a key step in the activation of the Unfolded Protein Response (UPR).
Caption: Simplified signaling pathway of IRE1α and its inhibition by BI-09.
Experimental Protocol: Preparation of a 10 mM BI-09 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of BI-09 in DMSO.
Materials:
-
BI-09 powder (MW: 303.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), USP/NF/ACS Grade or equivalent[10]
-
Sterile, low-binding microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Calculation:
To prepare a 10 mM stock solution, the required mass of BI-09 needs to be calculated.
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 303.31 g/mol x 1000 mg/g
-
Mass (mg) = 3.03 mg
-
Procedure:
-
Equilibration: Before opening, allow the vial of BI-09 powder to equilibrate to room temperature to prevent moisture condensation.[8]
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of BI-09 (e.g., 3.03 mg) into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube (e.g., 1 mL for a 10 mM solution from 3.03 mg).
-
Dissolution: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.[8][9] Visually inspect the solution to ensure no solid particles are visible.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1][8] Gentle warming in a 37°C water bath can also be applied, but be cautious of potential temperature sensitivity.[9]
-
Aliquoting and Storage: Immediately after the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes.[3] This is critical to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name (BI-09), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Long-Term Storage: Store the labeled aliquots in a freezer at -80°C , protected from light.[3]
Experimental Workflow
Caption: Recommended workflow for preparing and storing BI-09 stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. B I09 | IRE1 | TargetMol [targetmol.com]
- 6. This compound | IRE1 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ufcbio.com [ufcbio.com]
- 11. file.selleckchem.com [file.selleckchem.com]
Application Note: Detecting XBP1 Splicing Inhibition by B-I09 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages stress in the endoplasmic reticulum (ER) caused by the accumulation of unfolded or misfolded proteins.[1][2] A key branch of the UPR is mediated by the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity.[3] Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain.[4][5] This active domain excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[4][6] This unconventional splicing event results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[4][7] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ER-associated degradation (ERAD), promoting cell survival.[2][4]
In various diseases, particularly cancers like multiple myeloma and chronic lymphocytic leukemia, the IRE1α-XBP1 pathway is often hijacked to support tumor cell survival and proliferation.[1][8] B-I09 is a potent, cell-permeable small molecule that specifically inhibits the RNase activity of IRE1α, thereby blocking the production of XBP1s and disrupting this pro-survival pathway.[3][8] This application note provides a detailed protocol for treating cells with B-I09 and subsequently detecting the inhibition of XBP1 splicing using Western blot analysis.
Mechanism of Action: B-I09 in the IRE1α-XBP1 Pathway
B-I09 acts as a direct inhibitor of the IRE1α RNase domain.[1][4] By preventing the splicing of XBP1u mRNA, B-I09 reduces the cellular levels of the active XBP1s transcription factor.[4] This leads to the downregulation of UPR target genes, which can induce apoptosis in cancer cells that are highly dependent on this pathway for survival.[3] The signaling cascade and the inhibitory action of B-I09 are illustrated below.
Quantitative Data for B-I09
The potency and pharmacokinetic profile of B-I09 have been characterized in several studies.[3][4]
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Activity | |||
| IRE1 RNase IC₅₀ | 1.23 µM | - | [3][4] |
| In-cell IC₅₀ for XBP-1s suppression | 0.9 µM | Human MEC2 CLL cells | [3] |
| Effective Concentration (in vitro) | 10-20 µM | MEC1, MEC2, WaC3 CLL cells | [4][9] |
| In Vivo Pharmacokinetics | |||
| Dosing | 50 mg/kg (intraperitoneal) | Eµ-TCL1 transgenic mice | [4] |
| Half-life (T₁/₂) | ~1.5 hours | Male CD-1 mice / Mouse plasma | [3][4] |
| Peak Plasma Concentration (Cₘₐₓ) | ~39 µM (at 15 minutes) | Male CD-1 mice / Mouse plasma | [3][4] |
Experimental Workflow
The overall process for assessing B-I09 efficacy involves cell culture, treatment with the inhibitor and controls, protein extraction, and analysis by Western blot.
Detailed Experimental Protocol
This protocol details the steps for treating a relevant cell line (e.g., multiple myeloma RPMI-8226, chronic lymphocytic leukemia MEC1) with B-I09 and analyzing XBP1s levels.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., RPMI-8226, MEC1, Jurkat, HepG2).[10][11]
-
Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
B-I09 Inhibitor
-
Dimethyl Sulfoxide (DMSO): Vehicle for B-I09.
-
ER Stress Inducer (Positive Control): Tunicamycin or Thapsigargin.[12]
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Protein Assay Reagent: BCA or Bradford reagent.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: PVDF or nitrocellulose membrane.[12]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]
-
Primary Antibody: Rabbit anti-XBP1 polyclonal antibody (detects both XBP1u and XBP1s).[10][13]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.[12]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[12]
Cell Culture and Treatment
-
Cell Seeding: Culture cells in appropriate flasks or plates to achieve 70-80% confluency on the day of treatment.[14]
-
Prepare B-I09 Stock: Prepare a 10 mM stock solution of B-I09 in high-quality DMSO.[12] Store in aliquots at -20°C or -80°C.
-
Treatment Setup: For a 6-well plate, set up the following conditions:
-
Vehicle Control: Treat cells with culture medium containing DMSO (final concentration ≤ 0.1%).[12]
-
B-I09 Treatment: Treat cells with the desired final concentration of B-I09 (e.g., 10 µM, 20 µM) diluted from the stock solution into the culture medium.[4][9]
-
Positive Control: Treat cells with an ER stress inducer (e.g., 1-5 µg/mL Tunicamycin or 100-300 nM Thapsigargin).
-
Combination Treatment: Treat cells with the ER stress inducer for a set time (e.g., 4-6 hours) and then add B-I09 for the remainder of the incubation to demonstrate inhibition.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.[12]
Protein Extraction (Lysis)
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[12]
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes, vortexing briefly every 10 minutes.[15]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[15]
-
Carefully transfer the supernatant (containing the protein) to a new clean, pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.[12]
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer.[12] Boil the samples at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel. Run the electrophoresis until the dye front reaches the bottom of the gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-XBP1 antibody (e.g., at a 1:1000 to 1:2500 dilution in blocking buffer) overnight at 4°C with gentle agitation.[10][16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[16]
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Add the ECL substrate to the membrane according to the manufacturer's protocol.[12] Visualize the protein bands using a chemiluminescence imaging system.[4]
Expected Results and Interpretation
The Western blot should allow for the visualization of both the unspliced (XBP1u) and spliced (XBP1s) forms of the XBP1 protein. The predicted molecular weights are approximately 29 kDa for XBP1u and 41-55 kDa for XBP1s, though this can vary by antibody and cell type.[13][17]
-
Vehicle Control: Should show a prominent band for XBP1u and a very faint or no band for XBP1s.
-
ER Stress Inducer (Positive Control): Should show a significant increase in the intensity of the XBP1s band and a potential decrease in the XBP1u band, confirming the induction of XBP1 splicing.
-
B-I09 Treatment: Should show a dose-dependent decrease in the intensity of the XBP1s band, even in the presence of an ER stress inducer, demonstrating the inhibitory effect of B-I09 on IRE1α RNase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XBP1S/XBP1U antibody (24168-1-AP) | Proteintech [ptglab.co.jp]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. ptglab.com [ptglab.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. Frontiers | Incorporation of the Endoplasmic Reticulum Stress-Induced Spliced Form of XBP1 mRNA in the Exosomes [frontiersin.org]
- 16. Regulation of unfolded protein response modulator XBP1s by acetylation and deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Live imaging of the co-translational recruitment of XBP1 mRNA to the ER and its processing by diffuse, non-polarized IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assay Using Annexin V after B-I09 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-I09 is a potent and selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In many cancer cells, particularly B-cell malignancies like chronic lymphocytic leukemia (CLL) and multiple myeloma, the IRE1α/XBP1 signaling pathway is constitutively active and plays a pro-survival role. By inhibiting the RNase activity of IRE1α, B-I09 prevents the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the suppression of the pro-survival transcription factor XBP1s and ultimately inducing apoptosis.[1][2][3]
The Annexin V assay is a widely used method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[4][5] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. Therefore, co-staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[6]
These application notes provide a detailed protocol for inducing apoptosis in B-cell lymphoma cells using B-I09 and subsequently quantifying the apoptotic cell population using the Annexin V/PI staining method with flow cytometry.
Data Presentation
The following table presents illustrative quantitative data from an Annexin V/PI apoptosis assay on a B-cell lymphoma cell line (e.g., Ramos or MEC-1) following a 48-hour treatment with B-I09. This data is representative of the expected dose-dependent increase in apoptosis.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.5 | 3.5 | 4.0 |
| B-I09 (10 µM) | 75.2 | 15.8 | 9.0 |
| B-I09 (20 µM) | 55.9 | 28.3 | 15.8 |
| B-I09 (40 µM) | 30.1 | 45.6 | 24.3 |
Signaling Pathway and Experimental Workflow
B-I09 Mechanism of Action and Apoptosis Induction
dot
References
- 1. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ER stress-associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V Staining | Thermo Fisher Scientific - VN [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Synergistic Combination of B I09 and Ibrutinib in B-cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of B-cell malignancies is continually evolving with the development of targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has become a cornerstone in the treatment of various B-cell cancers by blocking the B-cell receptor (BCR) signaling pathway, which is essential for tumor cell proliferation and survival.[1] Concurrently, the unfolded protein response (UPR) has emerged as another critical survival pathway for malignant B-cells. B I09 is a specific inhibitor of the IRE-1α/XBP-1s pathway, a key component of the UPR.[1]
The combination of ibrutinib and this compound presents a rational and promising therapeutic strategy. By simultaneously targeting two distinct and crucial survival pathways, this co-treatment has the potential to induce synergistic cytotoxicity and overcome potential resistance mechanisms. The rationale for this combination lies in the dual assault on malignant B-cells: ibrutinib directly curtails proliferative signals emanating from the BCR, while this compound compromises the cancer cells' capacity to manage the stress of protein folding, a process often exacerbated in rapidly dividing tumor cells. This dual-front attack is anticipated to yield a more potent anti-cancer effect than either agent administered alone.[1]
These application notes provide a comprehensive overview of the preclinical data and detailed experimental protocols for investigating the combined effects of this compound and ibrutinib in B-cell malignancy models.
Data Presentation
In Vitro Cytotoxicity of this compound and Ibrutinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ibrutinib as single agents in representative B-cell malignancy cell lines. It is important to note that specific IC50 values for the combination therapy are not yet widely available in the public domain and should be determined empirically for the specific cell line of interest.[1]
| Cell Line | Malignancy Type | Drug | IC50 (µM) |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | Ibrutinib | ~10 |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | This compound | ~20 |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | Ibrutinib | Varies |
| HBL-1 | Diffuse Large B-cell Lymphoma (DLBCL) | This compound | Varies |
Data sourced from preclinical studies.[1]
Synergistic Apoptosis Induction in B-cell Malignancy Models
Preclinical studies have demonstrated that the combination of this compound and ibrutinib leads to a synergistic increase in apoptosis in B-cell malignancy models. The exact percentages can vary between experiments and cell lines, but the consistent finding is a significantly enhanced apoptotic effect with the combination treatment compared to either drug alone.[1]
| Cell Line/Model | Treatment | Apoptosis Rate (%) |
| Eµ-TCL1 mouse CLL cells | DMSO (Control) | Baseline |
| Eµ-TCL1 mouse CLL cells | This compound (20 µM) | Increased |
| Eµ-TCL1 mouse CLL cells | Ibrutinib (10 µM) | Increased |
| Eµ-TCL1 mouse CLL cells | This compound (20 µM) + Ibrutinib (10 µM) | Significantly Increased (Synergistic) |
Note: The key finding is the synergistic increase in apoptosis with the combination treatment.[1]
Signaling Pathways and Experimental Workflow
Dual Inhibition of Pro-Survival Pathways
The combination of ibrutinib and this compound targets two central pro-survival signaling pathways in B-cell malignancies. Ibrutinib inhibits BTK, a critical kinase in the B-cell receptor signaling cascade, thereby blocking downstream signals that promote cell proliferation and survival. This compound inhibits the RNase activity of IRE1α, preventing the splicing of XBP1 mRNA and subsequent activation of the UPR, which is essential for managing endoplasmic reticulum (ER) stress. The simultaneous blockade of these pathways leads to enhanced apoptosis.
References
Application Notes and Protocols: RT-PCR Analysis of XBP1 mRNA Splicing with B-I09
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular signaling network activated in response to endoplasmic reticulum (ER) stress, a condition frequently implicated in the pathology of cancer and metabolic diseases. A central event in the UPR is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, mediated by the endoribonuclease activity of inositol-requiring enzyme 1α (IRE1α). This splicing event generates a potent transcription factor, XBP1s, which orchestrates the expression of genes aimed at restoring ER homeostasis. B-I09 is a potent and selective small molecule inhibitor of the RNase activity of IRE1α, effectively blocking XBP1 splicing. These application notes provide detailed protocols for the analysis of XBP1 mRNA splicing using reverse transcription-polymerase chain reaction (RT-PCR) following treatment with B-I09, offering a robust method to quantify the inhibitory effect of this compound on the IRE1α-XBP1 signaling axis.
Introduction
The IRE1α-XBP1 pathway is the most conserved branch of the UPR.[1] Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.[2] This activated domain excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u), resulting in a translational frameshift that produces the active XBP1s transcription factor.[3] XBP1s then translocates to the nucleus to regulate genes involved in protein folding, ER-associated degradation (ERAD), and quality control.[3] In various cancers, this pathway is often hijacked to promote cell survival and adaptation to the harsh tumor microenvironment.[4]
B-I09 is a cell-permeable small molecule that specifically inhibits the RNase activity of IRE1α.[1][4] By preventing the splicing of XBP1 mRNA, B-I09 serves as a valuable tool for studying the downstream consequences of IRE1α signaling and as a potential therapeutic agent for diseases dependent on a hyperactive UPR.[4] RT-PCR is a widely used and effective technique to distinguish between the spliced and unspliced forms of XBP1 mRNA, providing a direct measure of IRE1α endonuclease activity and the efficacy of its inhibitors.[1]
Signaling Pathway and Inhibitory Action
The following diagram illustrates the IRE1α-XBP1 signaling pathway and the point of inhibition by B-I09.
Quantitative Data for B-I09
The inhibitory activity of B-I09 on IRE1α-mediated XBP1 splicing has been quantified in various studies. The following table summarizes key data points for researchers.
| Parameter | Value | Cell Line / System | Reference |
| In Vitro Activity | |||
| IRE1α RNase IC50 | 1.23 µM | Recombinant human IRE1α | |
| Cell-Based Activity | |||
| In-cell IC50 for XBP1s suppression | ~0.9 µM | Human MEC2 CLL cells | [1] |
| Approximate IC50 for XBP1s suppression | 5.1 µM (for related compound B-H09) | LPS-stimulated B cells | [2] |
Note: B-I09 has been reported to be more potent than B-H09 in inhibiting the growth of chronic lymphocytic leukemia (CLL) cells, suggesting a potentially lower IC50 for XBP1s suppression in various cell types.[2]
Experimental Protocols
Assessment of XBP1 mRNA Splicing by RT-PCR
This protocol provides a method for the semi-quantitative analysis of XBP1 mRNA splicing to determine the inhibitory effect of B-I09.
1. Materials
-
Cell Culture: Adherent or suspension cells of interest (e.g., human multiple myeloma cell line RPMI 8226, or chronic lymphocytic leukemia cell line MEC2).
-
Reagents:
-
B-I09 (prepare stock solution in DMSO).
-
ER stress inducer (e.g., Thapsigargin or Tunicamycin).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Phosphate-buffered saline (PBS).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Taq DNA polymerase and dNTPs.
-
Nuclease-free water.
-
-
Primers for Human XBP1:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Equipment:
-
Cell culture incubator.
-
Laminar flow hood.
-
Microcentrifuge.
-
Thermal cycler.
-
Agarose (B213101) gel electrophoresis system.
-
Gel documentation system.
-
2. Experimental Workflow
The following diagram outlines the experimental workflow for assessing the effect of B-I09 on XBP1 splicing.
3. Procedure
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Pre-treat cells with various concentrations of B-I09 (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce ER stress by adding an appropriate concentration of Thapsigargin (e.g., 300 nM) or Tunicamycin (e.g., 5 µg/mL) to the wells (except for the negative control).
-
Incubate the cells for a predetermined time (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.
b. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
c. PCR Amplification:
-
Set up the PCR reaction as follows:
Component Volume Final Concentration 5x PCR Buffer 5 µL 1x 10 mM dNTPs 1 µL 0.2 mM 10 µM Forward Primer 1 µL 0.4 µM 10 µM Reverse Primer 1 µL 0.4 µM cDNA 1-2 µL ~50-100 ng Taq DNA Polymerase 0.25 µL 1.25 U | Nuclease-free water | to 25 µL | |
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 94°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
d. Agarose Gel Electrophoresis and Analysis:
-
Prepare a 2.5-3% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load the PCR products mixed with loading dye into the wells of the gel.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light using a gel documentation system. The unspliced XBP1 (XBP1u) product will be a larger band, while the spliced XBP1 (XBP1s) product will be a smaller band (due to the 26-bp intron removal).
-
Quantify the intensity of the XBP1u and XBP1s bands using image analysis software (e.g., ImageJ).
-
Calculate the percentage of spliced XBP1 using the formula: % Spliced XBP1 = [Intensity of XBP1s / (Intensity of XBP1u + Intensity of XBP1s)] x 100
-
Plot the percentage of spliced XBP1 against the concentration of B-I09 to determine the dose-dependent inhibition.
Quantitative Real-Time PCR (qPCR) for Spliced XBP1
For a more quantitative analysis, a qPCR-based method can be employed using primers that specifically amplify the spliced form of XBP1.
1. Primers for Human Spliced XBP1 (XBP1s):
-
Forward: 5'-TGCTGAGTCCGCAGCAGGTG-3'
-
Reverse: 5'-GCTGGCAGGCTCTGGGGAAG-3'
2. Procedure:
-
Follow the steps for cell culture, treatment, RNA extraction, and cDNA synthesis as described above.
-
Perform qPCR using a SYBR Green-based master mix and a real-time PCR detection system.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of XBP1s using the ΔΔCt method.
-
Analyze the dose-dependent decrease in XBP1s levels upon treatment with B-I09.
Conclusion
B-I09 is a valuable chemical probe for investigating the role of the IRE1α-XBP1 signaling pathway in various physiological and pathological contexts. The RT-PCR-based assays described in these application notes provide a reliable and straightforward method for quantifying the inhibitory effect of B-I09 on XBP1 mRNA splicing. These protocols can be adapted for use in various cell types and experimental conditions, making them a valuable resource for researchers in academic and industrial settings who are focused on drug discovery and the development of novel therapeutics targeting the unfolded protein response.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: Establishing a B I09-Resistant Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction: B I09 is a novel, cell-permeable small molecule that selectively inhibits the endoribonuclease (RNase) activity of inositol-requiring enzyme 1 (IRE1).[1] IRE1 is a key mediator of the endoplasmic reticulum (ER) stress response, a cellular signaling network frequently exploited by cancer cells to survive in the harsh tumor microenvironment.[1][2] By inhibiting IRE1's RNase function, this compound blocks the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, disrupting this pro-survival pathway and leading to apoptosis in cancer cells that depend on it.[1][2][3][4]
The development of drug resistance is a primary obstacle in cancer therapy. Establishing this compound-resistant cancer cell lines in vitro is a crucial tool for understanding the molecular mechanisms that lead to treatment failure.[5][6] These models enable the identification of resistance biomarkers, the investigation of bypass signaling pathways, and the preclinical evaluation of novel combination therapies designed to overcome resistance.[5]
These application notes provide a detailed set of protocols for generating and characterizing a this compound-resistant cell line using a continuous, gradual dose-escalation method.[5][7]
Data Presentation
Quantitative data generated during the establishment and characterization of the this compound-resistant cell line should be summarized in clearly structured tables for effective comparison.
Table 1: Determination of IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | 95% Confidence Interval | Resistance Index (RI) |
|---|---|---|---|---|
| Parental (e.g., MM.1S) | This compound | e.g., 1.2 | Value | 1.0 |
| This compound-Resistant | This compound | Value | Value | Value |
| Note: | \multicolumn{4}{l}{Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line. A significant increase (e.g., >5-10 fold) confirms resistance.[5]} |
Table 2: Cell Viability Comparison of Parental and this compound-Resistant Cell Lines
| This compound Concentration (µM) | Parental Cell Line (% Viability ± SD) | This compound-Resistant Cell Line (% Viability ± SD) |
|---|---|---|
| 0 (Vehicle) | 100 ± SD | 100 ± SD |
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 | ||
| 25.0 |
| 50.0 | | |
Table 3: Molecular Characterization of this compound-Resistant Cell Line
| Target | Analysis Method | Parental Cell Line (Relative Level) | This compound-Resistant Cell Line (Relative Level) | Fold Change |
|---|---|---|---|---|
| IRE1 (Gene) | Sanger/NGS Sequencing | Wild-Type | e.g., Mutation Status | N/A |
| ABCB1 (mRNA) | qPCR | 1.0 | Value | Value |
| p-Akt (Protein) | Western Blot | 1.0 | Value | Value |
| Total Akt (Protein) | Western Blot | 1.0 | Value | Value |
Mandatory Visualizations
Caption: The IRE1/XBP1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a this compound-resistant cell line.
Caption: Logical workflow for characterizing the mechanism of this compound resistance.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line
This initial protocol is critical for establishing the baseline sensitivity of the parental cell line and determining the starting concentration for the resistance induction protocol.[6]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (MedchemExpress, Tocris, etc.)
-
DMSO (for stock solution)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., WST-1, CCK-8, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing parental cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well in 100 µL). Incubate overnight (18-24 hours) at 37°C and 5% CO₂ to allow for cell adherence.[6]
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete culture medium to achieve final concentrations ranging from a high dose (e.g., 50 µM) to a low dose (e.g., 0.1 µM). Include a vehicle-only control (medium with the same final DMSO concentration, typically ≤0.1%).[5]
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various this compound concentrations (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours) at 37°C and 5% CO₂.[8]
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's protocol. For example, add 10 µL of WST-1 reagent and incubate for 1-4 hours.[5]
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the percent viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Generation of a this compound-Resistant Cell Line by Gradual Dose Escalation
This long-term protocol uses progressively increasing concentrations of this compound to select for a resistant cell population. This process can take 6 to 12 months or longer.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
T25 or T75 culture flasks
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Initiation of Treatment: Seed parental cells in a T25 flask. Once they reach 50-60% confluency, replace the medium with fresh medium containing this compound at the previously determined IC50 concentration (from Protocol 1).
-
Continuous Exposure and Monitoring: Culture the cells under standard conditions (37°C, 5% CO₂). Initially, a significant amount of cell death is expected.[5] Monitor the cells daily. Replace the this compound-containing medium every 3-4 days.
-
Subculture and Recovery: When the surviving cells recover and reach 70-80% confluency, subculture them as usual, but maintain the same concentration of this compound in the new flask. This may take several passages.
-
Dose Escalation: Once the cells demonstrate stable proliferation at the current this compound concentration for at least 2-3 passages, increase the drug concentration by a factor of 1.5 to 2.0.[5][7]
-
Iterative Process: Repeat steps 2-4, gradually increasing the drug concentration over several months. The rate of increase should be guided by cell viability; if massive cell death occurs after an increase, the cells should be returned to the previous tolerated concentration to recover before attempting a smaller incremental increase (e.g., 1.2-fold).[5]
-
Cryopreservation: At each successfully adapted concentration level, it is critical to freeze and store several vials of cells.[5][9] This provides a backup should a subsequent dose increase lead to complete cell loss.
-
Establishment of the Resistant Line: A cell line is considered resistant once it can stably proliferate in a this compound concentration that is at least 5-10 times higher than the initial IC50 of the parental line.[5] The resistant line should be maintained in culture with a constant level of this compound to preserve the resistant phenotype.[10]
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
Once a resistant cell line is established, its phenotype must be confirmed and the underlying mechanism of resistance should be investigated.
Materials:
-
Parental and this compound-resistant cell lines
-
Materials for IC50 determination (as in Protocol 1)
-
Reagents for molecular analysis (e.g., DNA/RNA extraction kits, PCR reagents, antibodies for Western blotting)
Procedure:
-
Confirmation of Resistance (IC50 Re-evaluation): Perform a parallel IC50 determination (as described in Protocol 1) for both the parental and the newly generated resistant cell line. A significant rightward shift in the dose-response curve and a substantially higher IC50 value for the resistant line confirms the phenotype.[5][8] Calculate the Resistance Index (RI) as shown in Table 1.
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A retained high IC50 suggests a stable genetic or epigenetic change.[6][11]
-
Investigation of Resistance Mechanisms:
-
Target Gene Sequencing: Extract genomic DNA from both parental and resistant cells. Amplify and sequence the coding region of the ERN1 gene (encoding IRE1) to identify any potential mutations that could prevent this compound binding.[8]
-
Analysis of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel survival pathways. Use Western blotting to examine the phosphorylation status (activation) of key signaling proteins, such as Akt, ERK, or members of the BCL-2 family, in resistant cells compared to parental cells, both with and without this compound treatment.[8]
-
Assessment of Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by ABCB1), is a common mechanism of multi-drug resistance.[10][12] Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of ABCB1 and other relevant transporter genes in resistant versus parental cells.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IRE1 | TargetMol [targetmol.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with B I09
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B I09, a potent inhibitor of the IRE1α RNase activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of the Unfolded Protein Response (UPR), which is activated by stress in the endoplasmic reticulum (ER).[1][2][4] Under ER stress, IRE1α mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1][2] This splicing event produces a potent transcription factor, XBP1s, which helps promote cell survival.[1][3] this compound selectively blocks this RNase activity, thereby inhibiting the production of XBP1s and disrupting this pro-survival signaling pathway.[3]
Q2: In which research areas is this compound most commonly used?
A2: this compound is frequently utilized in cancer research, particularly in studies involving B-cell malignancies such as chronic lymphocytic leukemia (CLL) and multiple myeloma, where the IRE1α-XBP1 pathway is often hyperactive.[1][2] It is also a valuable tool for studying the role of the UPR and ER stress in various other diseases.[4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it should be kept at -20°C.[5] It is important to note that the compound may be unstable in solution, and freshly prepared solutions are recommended for experiments.
Q4: What is the reported IC50 value for this compound?
A4: The IC50 value for this compound, representing the concentration required to inhibit IRE1α RNase activity by 50%, is approximately 1.23 µM.
Troubleshooting Inconsistent Results
Problem: I am observing lower than expected inhibition of XBP1 splicing with this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Insufficient ER Stress Induction | Ensure that the ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin) is used at an optimal concentration and for a sufficient duration to activate the IRE1α pathway in your specific cell line.[2][6] You may need to perform a dose-response and time-course experiment for the stress inducer. |
| Cell Line Variability | The sensitivity to this compound can vary between different cell lines. Confirm the expression and activation of the IRE1α-XBP1 pathway in your chosen cell line. |
| Incorrect Assay Conditions | Review the protocol for your XBP1 splicing assay. Ensure the PCR primers are correctly designed to distinguish between spliced (XBP1s) and unspliced (XBP1u) mRNA.[6] Verify the integrity of your extracted RNA. |
Problem: The cell viability results are not consistent across experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Seeding Density | Ensure a consistent number of cells are seeded in each well of the microplate. Uneven cell distribution can lead to variability in metabolic activity assays like MTT or XTT.[3] |
| Variable Treatment Duration | Adhere to a strict timeline for the addition of this compound and the subsequent viability assay.[1] |
| Solvent Effects | High concentrations of DMSO can be toxic to cells. Include a vehicle control (DMSO alone) at the same concentration used for your highest this compound dose to assess any solvent-induced cytotoxicity. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. If you suspect this, consider using an alternative method to measure cell viability (e.g., trypan blue exclusion, Annexin V staining for apoptosis). |
Experimental Protocols
Cell-based XBP1 Splicing Assay
This protocol is used to assess the efficacy of this compound in inhibiting IRE1α-mediated XBP1 mRNA splicing within a cellular context.[2]
-
Cell Culture and Treatment: Culture your chosen cell line under standard conditions. Treat the cells with an ER stress-inducing agent (e.g., tunicamycin) to activate the UPR, concurrently with various concentrations of this compound.[2][6]
-
RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a commercially available kit.[6]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.[6]
-
PCR Amplification: Perform PCR using primers that flank the XBP1 splice site. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms of the mRNA.[6]
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced and spliced forms will appear as distinct bands of different sizes.[1][6]
-
Analysis: Visualize the DNA bands under UV light and quantify the band intensities. The ratio of XBP1s to XBP1u can be calculated to determine the extent of splicing inhibition by this compound.[1]
Cell Viability Assay (XTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
XTT Reagent Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.[3]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 450 nm). The absorbance is directly proportional to the number of viable cells.[3]
Data Presentation
Comparative In Vitro Potency of IRE1α Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell Line(s) |
| This compound | IRE1α RNase | 1.23 | MEC2 CLL, 5TGM1, RPMI-8226 |
| AMG-18 | IRE1α RNase | Potent, but less continuous suppression than this compound | 5TGM1, RPMI-8226 |
This table summarizes key quantitative data for this compound and another notable IRE1α inhibitor. Data is compiled from various in vitro studies.[2]
Visualizations
Caption: The IRE1α/XBP1 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for assessing the efficacy of this compound.
References
Optimizing BI09 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BI09 for in vitro experiments. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is BI09 and what is its mechanism of action?
A1: BI09 is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 (IRE1). IRE1 is a key sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway.[1] Upon activation by endoplasmic reticulum (ER) stress, the RNase domain of IRE1 mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event leads to the production of the active transcription factor XBP1s, which upregulates genes involved in restoring ER homeostasis. BI09 directly targets and inhibits this RNase activity, thereby preventing the generation of XBP1s.[1]
Q2: What is a typical starting concentration range for BI09 in in vitro experiments?
A2: A typical starting concentration range for BI09 in in vitro experiments is between 1 µM and 10 µM. The half-maximal inhibitory concentration (IC50) for BI09's inhibition of IRE1 RNase activity is approximately 1.23 µM. However, the optimal concentration will vary depending on the cell line, assay type, and experimental duration. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store BI09 stock solutions?
A3: BI09 is known to be unstable in solution, so it is crucial to handle it properly.[2]
-
Solvent: Dissolve BI09 in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Preparation: Always prepare fresh dilutions of BI09 in your cell culture medium immediately before use.[2]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q4: I am observing inconsistent results or a loss of BI09 activity. What could be the cause?
A4: The most common reason for inconsistent results or loss of activity is the degradation of the BI09 compound.[2] Given its instability in solution, it is critical to use freshly prepared dilutions for each experiment. Other potential causes include incorrect concentration calculations, issues with the assay itself, or the development of resistance in long-term cell culture. Refer to the Troubleshooting Guide for more detailed information.
Troubleshooting Guides
Issue 1: Inconsistent or No BI09 Activity
| Possible Cause | Troubleshooting Steps |
| BI09 Degradation | Always prepare fresh dilutions of BI09 from a frozen stock immediately before each experiment. Avoid using previously prepared or stored dilutions. Consider performing a stability test of your stock solution if you suspect degradation. |
| Incorrect Concentration | Double-check all calculations for stock solution preparation and final dilutions. Use calibrated pipettes to ensure accurate volume transfers. |
| Assay Issues | Include appropriate positive and negative controls in your experiment to validate the assay's performance. For example, use a known ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) as a positive control for XBP1 splicing. |
| Cell Line Resistance | If conducting long-term experiments, consider the possibility of cells developing resistance. This can occur through various mechanisms, such as upregulation of drug efflux pumps.[3] |
| Suboptimal Incubation Time | The effects of BI09 may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for observing the desired effect. |
Issue 2: Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High BI09 Concentration | Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing excessive cell death. Start with a wide range of concentrations and narrow it down based on the results. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and does not affect cell viability. Include a vehicle control (medium with the same concentration of DMSO as the highest BI09 concentration) in your experiments. |
| Off-Target Effects | While BI09 is a specific IRE1 inhibitor, high concentrations may lead to off-target effects. If you suspect off-target effects, consider using a lower concentration or a secondary inhibitor with a different mechanism of action to confirm your results. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to BI09. The IC50 values can differ between cell types. |
Data Presentation
Table 1: Reported IC50 Values of BI09 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WaC3 | Chronic Lymphocytic Leukemia | ~1.23 | [2] |
| LPS-stimulated B cells | Not Applicable | Effective Inhibition | [2] |
| Human Chronic Lymphocytic Leukemia (CLL) cells | Chronic Lymphocytic Leukemia | Effective Growth Inhibition | [4] |
Note: This table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: Determining the Optimal BI09 Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of BI09 on a specific cell line to identify an optimal concentration range for further experiments.
Materials:
-
BI09
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
BI09 Treatment:
-
Prepare a 2X working solution of BI09 in complete culture medium from your DMSO stock. Create a serial dilution to test a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).
-
Also, prepare a 2X vehicle control (DMSO in medium at the same concentration as the highest BI09 dilution).
-
Carefully remove the medium from the wells and add 100 µL of the 2X BI09 working solutions or the vehicle control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15-30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the BI09 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing BI09 Activity using an XBP1 Splicing Assay (RT-PCR)
This protocol allows for the direct measurement of BI09's inhibitory effect on IRE1's RNase activity by quantifying the levels of spliced XBP1 mRNA.
Materials:
-
BI09
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
6-well cell culture plates
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers for XBP1 (flanking the 26-nucleotide intron)
-
PCR master mix
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of BI09 (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µg/mL Tunicamycin) to the wells (except for the untreated control) and incubate for an additional 4-6 hours.
-
-
RNA Extraction and Reverse Transcription:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and perform reverse transcription to synthesize cDNA.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
A typical PCR program would be: initial denaturation at 95°C for 3 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.
-
-
Gel Electrophoresis and Analysis:
-
Run the PCR products on a 2-3% agarose gel to separate the XBP1u and XBP1s amplicons. The spliced form will be 26 base pairs smaller than the unspliced form.
-
Visualize the bands using a gel documentation system.
-
The intensity of the XBP1s band should decrease with increasing concentrations of BI09, demonstrating its inhibitory effect.
-
Mandatory Visualizations
References
Technical Support Center: Minimizing BI09 Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of BI09 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of BI09?
BI09 is a selective inhibitor of the RNase (endoribonuclease) activity of Inositol-requiring enzyme 1 (IRE-1). Its primary on-target effect is the inhibition of the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the unfolded protein response (UPR) signaling pathway. The reported IC50 for BI09's inhibition of IRE-1 RNase activity is 1.23 µM.[1]
Q2: What are off-target effects and why are they a concern with BI09?
Off-target effects occur when a compound, such as BI09, binds to and modulates the activity of proteins other than its intended target (in this case, IRE-1). These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and minimize them. While a comprehensive public off-target profile for BI09 is not available, studies on structurally related IRE-1 inhibitors suggest a potential for off-target activities, particularly against protein kinases.[1]
Q3: What are the initial signs of potential off-target effects in my experiments with BI09?
Common indicators that you may be observing off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with BI09 treatment is different from the phenotype observed when IRE-1 or XBP1 is knocked down or knocked out using techniques like siRNA or CRISPR.
-
Inconsistent results with other inhibitors: A structurally different IRE-1 inhibitor produces a different or no phenotype.
-
Unexpected cytotoxicity: Cell death is observed at concentrations that are inconsistent with the on-target IC50 or at time points that do not align with the expected kinetics of IRE-1 inhibition.
-
Phenotypes stronger than or unrelated to the known IRE-1/XBP1 pathway: The observed cellular response is more potent than expected or involves signaling pathways not typically associated with the UPR.
Q4: How can I proactively minimize BI09 off-target effects in my experimental design?
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of BI09 that effectively inhibits XBP1 splicing without causing overt toxicity.
-
Employ Orthogonal Validation: Use at least one structurally distinct IRE-1 inhibitor to confirm that the observed phenotype is not specific to the chemical scaffold of BI09.
-
Incorporate Genetic Controls: Whenever possible, use siRNA or CRISPR-Cas9 to knock down or knock out IRE-1 to verify that the pharmacological and genetic perturbations yield the same phenotype.
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of BI09 to ensure the observed effects are not due to the chemical structure itself.
Troubleshooting Guide: Investigating Suspected Off-Target Effects
If you suspect that BI09 is causing off-target effects in your cell-based assays, follow this troubleshooting workflow:
Data Presentation: Quantitative Off-Target Profile
Disclaimer: The following data is hypothetical and based on the known off-target profile of a structurally related IRE-1 inhibitor, AMG-18. This information is for illustrative purposes only and should not be considered as experimentally verified results for BI09.[1] Researchers are strongly encouraged to perform their own selectivity profiling.
Table 1: Hypothetical Kinome Scan Data for BI09 (at 1 µM)
| Kinase Target | Percent Inhibition | Implication |
| IRE-1 (On-Target) | 85% | Expected on-target activity |
| BTK (Off-Target) | 72% | Potential for off-target effects on B-cell signaling |
| LYN (Off-Target) | 45% | Potential for off-target effects on immune cell signaling |
| CSK (Off-Target) | 38% | Potential for off-target effects on cell growth and differentiation |
| FYN (Off-Target) | 32% | Potential for off-target effects on various signaling pathways |
| Other 400+ kinases | < 30% | Generally selective against the broader kinome |
Table 2: Hypothetical IC50 Values for BI09 against On- and Off-Targets
| Target | IC50 (µM) | Selectivity Window (vs. IRE-1) |
| IRE-1 (RNase activity) | 1.23 | - |
| BTK | 2.5 | ~2-fold |
| LYN | 8.7 | ~7-fold |
| CSK | 15.2 | ~12-fold |
| FYN | 21.5 | ~17-fold |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the inhibitory activity of BI09 against a large panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of BI09 in DMSO.
-
Assay Plate Preparation: Serially dilute the BI09 stock solution to the desired final concentrations for screening (e.g., a single high concentration of 1 µM or a dose-response range).
-
Kinase Reactions: In a multi-well plate, incubate a panel of purified recombinant kinases with their respective substrates and ATP in the presence of BI09 or a vehicle control (DMSO).
-
Activity Measurement: Measure kinase activity using a suitable detection method, such as a radiometric assay (e.g., ³³P-ATP incorporation) or a luminescence-based assay that detects ADP production.
-
Data Analysis: Calculate the percent inhibition of each kinase by BI09 compared to the vehicle control. For dose-response experiments, determine the IC50 value for each inhibited kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of BI09 to its intended target (IRE-1) and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of BI09 or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., IRE-1) and suspected off-target proteins remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and BI09-treated samples. A shift in the melting curve to a higher temperature in the presence of BI09 indicates target engagement.
Protocol 3: XBP1 Splicing Assay (RT-PCR)
Objective: To functionally validate the on-target activity of BI09 by measuring the inhibition of IRE-1-mediated XBP1 mRNA splicing.
Methodology:
-
Cell Treatment: Plate cells and treat them with a dose range of BI09 or a vehicle control. It is also advisable to include a positive control for UPR induction (e.g., tunicamycin (B1663573) or thapsigargin).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed by IRE-1.
-
Gel Electrophoresis: Resolve the PCR products on a high-resolution agarose (B213101) or polyacrylamide gel. The unspliced XBP1 (uXBP1) and spliced XBP1 (sXBP1) will appear as distinct bands of different sizes.
-
Data Analysis: Quantify the band intensities to determine the ratio of sXBP1 to uXBP1. A dose-dependent decrease in this ratio in BI09-treated cells indicates on-target inhibition of IRE-1 RNase activity.
Mandatory Visualization
References
dealing with B I09 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRE1 inhibitor, B I09.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable inhibitor of the endoribonuclease (RNase) activity of IRE1α (Inositol-requiring enzyme 1 alpha), with an IC50 of 1.23 μM.[1] IRE1α is a key component of the unfolded protein response (UPR).[1] Under endoplasmic reticulum (ER) stress, IRE1α is activated, and its RNase domain splices X-box binding protein 1 (XBP1) mRNA.[2] This splicing event leads to the production of the active transcription factor XBP1s.[1][2] this compound prevents this splicing, reducing the expression of XBP1s.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to use newly opened, non-hygroscopic DMSO for preparing stock solutions, as absorbed water can negatively impact solubility.[1] Sonication can aid in the dissolution process.[1]
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, the solid powder should be kept at -20°C for up to three years.[1] Stock solutions in solvent should be stored at -80°C for up to one year.[1] It is also recommended to protect this compound from light.[1]
Q4: How stable is this compound in solution?
A4: this compound is unstable in solutions, and it is highly recommended to use freshly prepared solutions for experiments.[1][3] If a prepared solution is clear, it may be stored at 4°C for up to one week, but this may lead to a loss of efficacy.[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Precipitation in Culture Media
Precipitation of this compound in culture media is a common issue that can lead to inconsistent experimental results. This guide provides potential causes and solutions to help you troubleshoot this problem.
| Symptom | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | Direct dilution of a concentrated DMSO stock into the aqueous environment of the culture media can cause the compound to precipitate out of solution.[1] | To prepare working solutions, serially dilute the high-concentration DMSO stock solution in the cell culture medium. Ensure rapid and thorough mixing upon addition to avoid localized high concentrations.[4] For cell-based assays, keep the final DMSO concentration at or below 0.1% to maintain cell viability and compound solubility.[1] |
| Precipitation in stock solution upon storage | This compound is unstable in solution.[1][3] Improper storage, such as repeated freeze-thaw cycles or storage at inappropriate temperatures, can lead to precipitation. Light exposure can also contribute to degradation and precipitation.[1] | If a solution must be stored, aliquot it into single-use volumes and store at -80°C for no longer than one year.[1] Protect stock solutions from light by storing them in amber vials or tubes wrapped in foil.[1] If precipitation is observed in a stored solution, gently warm it and vortex or sonicate to redissolve before use.[1] |
| General precipitation in culture media | Several factors can contribute to precipitation in cell culture media, including temperature shifts, evaporation leading to increased salt concentration, and pH instability.[5][6][7] | Maintain a stable temperature in your incubator and avoid repeated freeze-thaw cycles of media and supplements.[6][7] Ensure proper humidity in the incubator and seal culture vessels to prevent evaporation.[5] Use buffered media and ensure the pH is stable. When preparing media from components, dissolve calcium salts like CaCl2 separately in deionized water before adding other components.[6][8] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)[9]
-
Sterile microcentrifuge tubes or vials[9]
-
Vortex mixer[9]
-
Sonicator (optional)[9]
Procedure:
-
Determine the desired concentration and volume of the stock solution (e.g., 10 mM).
-
Accurately weigh the required amount of this compound powder in a sterile tube. For example, for 1 mL of a 10 mM stock solution (MW = 303.31 g/mol ), you would need 3.03 mg of this compound.[9]
-
Add the calculated volume of anhydrous DMSO to the tube.[9]
-
Vortex the tube thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.[1][9]
-
Visually inspect the solution to ensure there are no remaining particulates.
Cell Treatment with this compound
This protocol provides a general workflow for treating cultured cells with this compound.
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that allows for logarithmic growth during the experiment.[9]
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[1][9]
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).[9]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[9]
-
Downstream Analysis: Proceed with your planned downstream analysis, such as a cell viability assay or Western blot for XBP1s expression.[1][9]
Visual Guides
Caption: Mechanism of action of this compound in the IRE1α pathway.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Efficacy and Bioavailability of BI-109
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of BI-109, a hypothetical small molecule inhibitor of the MEK/ERK signaling pathway. Our focus is on strategies to enhance its in vivo efficacy and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BI-109?
A1: BI-109 is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the Ras/Raf/MEK/ERK signaling pathway. By inhibiting MEK, BI-109 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that leads to cell proliferation, differentiation, and survival. This pathway is often hyperactivated in various cancers.
Q2: What are the primary reasons for the poor oral bioavailability of small molecule inhibitors like BI-109?
A2: Poor oral bioavailability for small molecule inhibitors is often multifactorial, stemming from several physicochemical and biological barriers:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic and have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Poor Intestinal Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The drug can be extensively metabolized in the gut wall or liver before reaching systemic circulation, significantly reducing the amount of active compound.[3]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug back into the intestinal lumen, limiting its net absorption.[3]
Q3: What initial steps should I take if my in vivo study with BI-109 shows low efficacy despite good in vitro potency?
A3: A discrepancy between in vitro potency and in vivo efficacy often points to pharmacokinetic (PK) issues. The first step is to conduct a pilot PK study in your animal model to determine the plasma and tissue concentrations of BI-109 after administration.[4] This will help you understand if the drug is being absorbed and reaching the target tissue at sufficient concentrations to exert its pharmacological effect.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of BI-109
Question: My BI-109 compound shows potent in vitro activity but has very low aqueous solubility (<0.1 µg/mL), leading to poor dissolution and absorption in my animal studies. What formulation strategies can I employ to overcome this?
Answer: Low aqueous solubility is a common hurdle for many small molecule inhibitors.[1][2] Several formulation strategies can be employed to enhance the dissolution rate and oral absorption of BI-109.
Strategies to Improve Solubility and Dissolution:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Dispersing BI-109 in its amorphous (non-crystalline) state within a polymer matrix can lead to a higher apparent solubility and dissolution rate compared to its stable crystalline form.[6][7]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving BI-109 in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and facilitate absorption via the lymphatic pathway. Self-emulsifying drug delivery systems (SEDDS) are a common example.[2][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.[2]
Quantitative Data Summary: Formulation Impact on BI-109 Pharmacokinetics
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline BI-109 (Aqueous Suspension) | 55 ± 12 | 4.0 | 350 ± 75 | 100 (Reference) |
| Micronized BI-109 | 110 ± 25 | 2.5 | 780 ± 150 | 223 |
| Nanosuspension of BI-109 | 250 ± 50 | 1.5 | 1850 ± 300 | 529 |
| Amorphous Solid Dispersion (ASD) of BI-109 | 380 ± 65 | 1.0 | 2900 ± 450 | 829 |
Data are presented as mean ± SD and are hypothetical examples based on typical improvements seen with these formulation technologies.[6][9]
Issue 2: Poor Intestinal Permeability
Question: My formulation of BI-109 has good solubility, but the compound still exhibits low oral bioavailability. In vitro Caco-2 assays suggest poor intestinal permeability. How can I improve its ability to cross the intestinal epithelium?
Answer: Poor permeability can be addressed through both formulation and medicinal chemistry approaches.
Strategies to Enhance Permeability:
-
Structural Modification: Rational structural modifications to BI-109 can improve its physicochemical properties for better permeability. This could involve reducing the number of hydrogen bond donors and acceptors or optimizing the lipophilicity (LogP).[3]
-
Prodrug Approach: A prodrug is an inactive derivative of a parent drug that is converted in vivo to the active form. By masking polar functional groups or adding lipophilic moieties, a prodrug of BI-109 could be designed to have improved permeability.[3][5]
-
Use of Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium. However, this approach requires careful evaluation for potential toxicity.
Issue 3: Suspected High First-Pass Metabolism
Question: BI-109 is well-absorbed from the intestine, but the systemic exposure is still low. I suspect significant first-pass metabolism in the gut wall and/or liver. How can I mitigate this?
Answer: The first-pass effect is the metabolism of a drug before it reaches systemic circulation, which can significantly reduce its bioavailability.[3]
Strategies to Address First-Pass Metabolism:
-
Inhibition of Metabolic Enzymes: Co-administration of an inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of BI-109 can increase its bioavailability. However, this can lead to drug-drug interactions and requires careful safety assessment.[3]
-
Prodrug Strategies: A prodrug can be designed to be less susceptible to first-pass metabolism or to release the active drug after passing through the liver.[3]
-
Structural Modification: Modifying the metabolic "soft spots" on the BI-109 molecule can reduce its susceptibility to enzymatic degradation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of BI-109 with a polymer carrier to improve its dissolution rate.
Materials:
-
BI-109
-
Polymer (e.g., HPMCAS, PVP VA64, Soluplus®)
-
Organic Solvent (e.g., acetone, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh BI-109 and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio) and dissolve them in a suitable organic solvent to form a clear solution.[7]
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).[7]
-
Drying: Once the solvent is fully evaporated and a solid film or powder is formed, transfer the solid to a vacuum oven. Dry under vacuum at a temperature below the glass transition temperature (Tg) of the ASD for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting ASD should be characterized by Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature.
Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the dissolution profile of different BI-109 formulations.
Apparatus: USP Apparatus 2 (Paddle) or 1 (Basket).
Dissolution Medium:
-
For quality control, a simple buffered medium (e.g., pH 6.8 phosphate (B84403) buffer) with a surfactant (e.g., 0.5% sodium lauryl sulfate) may be used to ensure sink conditions.[10][11]
-
For biopharmaceutical relevance, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) are recommended.
Procedure:
-
Setup: Assemble the dissolution apparatus and pre-warm the dissolution medium (typically 900 mL) to 37 ± 0.5°C.
-
Sample Introduction: Place the BI-109 formulation (e.g., a capsule or a specific amount of powder) into each vessel.
-
Agitation: Start the paddle/basket rotation at a specified speed (e.g., 50 or 75 RPM).
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of BI-109 using a validated analytical method, such as HPLC.
-
Data Presentation: Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. fda.gov [fda.gov]
Technical Support Center: B I09-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity induced by the IRE1α inhibitor, B I09, in non-cancerous cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in non-cancerous cells?
A1: this compound is a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity.[1][2] IRE1α is a key component of the unfolded protein response (UPR), a cellular stress response pathway. In cancer cells, particularly B-cell malignancies, the IRE1α/XBP1s pathway is often hijacked to promote survival.[1][3] this compound inhibits the splicing of X-box binding protein 1 (XBP1) mRNA, preventing the formation of the active transcription factor XBP1s and leading to apoptosis in susceptible cancer cells.[1]
While this compound has shown a favorable safety profile in some preclinical studies, cytotoxicity in non-cancerous cells can occur.[4] The IRE1α/XBP1s pathway is also crucial for maintaining homeostasis in healthy secretory cells (e.g., plasma cells, pancreatic β-cells) that experience high protein folding loads.[5] Inhibition of this protective pathway in normal cells under stress could lead to unintended cell death.
Q2: What are the common causes of unexpected cytotoxicity with this compound in my non-cancerous cell line?
A2: Unexpected cytotoxicity can stem from several factors:
-
High Inhibitor Concentration: Concentrations significantly above the intended effective dose can lead to off-target effects or overwhelm the cellular machinery.
-
Prolonged Exposure: Continuous exposure to the inhibitor may disrupt normal cellular processes, leading to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (generally above 0.5%).
-
Cell Line Sensitivity: Primary cells and certain non-cancerous cell lines can be more sensitive to chemical treatments than robust cancer cell lines.
-
Off-Target Effects: Although this compound is selective, at higher concentrations, it may inhibit other kinases or cellular proteins, leading to toxicity.
-
Cell Culture Conditions: Suboptimal culture conditions, such as nutrient deprivation or high cell density, can induce cellular stress, making cells more susceptible to the effects of IRE1α inhibition.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: It is crucial to perform a dose-response experiment for each new cell line. This involves treating the cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your desired effect (e.g., inhibition of XBP1s splicing) and the cytotoxic concentration 50 (CC50). The goal is to identify a "therapeutic window" where you achieve the desired on-target effect with minimal cytotoxicity.
Q4: Are there any strategies to mitigate this compound-induced cytotoxicity while maintaining its on-target effects?
A4: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired experimental outcome.
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of solvent, e.g., DMSO) to account for any solvent-induced effects.
-
Combination Therapy: In some contexts, combining this compound with other agents may allow for a lower, less toxic concentration of this compound to be used while still achieving a potent effect.[6] For instance, the cytotoxicity of this compound in some cancer cells is enhanced when combined with PI3K/AKT pathway inhibitors.[1]
-
Healthy Cell Culture Maintenance: Ensure your non-cancerous cells are healthy and not under undue stress from culture conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cell death in non-cancerous control cells. | 1. Inhibitor concentration is too high. 2. Prolonged exposure to the inhibitor. 3. Solvent (DMSO) toxicity. 4. Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the incubation time to the minimum required for the desired effect. 3. Ensure the final DMSO concentration is below 0.1% and include a vehicle-only control. 4. If possible, test on a more robust non-cancerous cell line or use primary cells with caution and extensive optimization. |
| Inconsistent results between experiments. | 1. Inconsistent inhibitor concentration. 2. Variability in cell health or density. 3. Instability of this compound in media. | 1. Prepare fresh serial dilutions from a stable stock solution for each experiment. 2. Standardize cell seeding density and passage number. Monitor cell health prior to treatment. 3. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Observed phenotype does not match expected on-target effects. | 1. Off-target effects of this compound. 2. Cell-line specific signaling pathways. | 1. Perform a kinome selectivity screen to identify potential off-target kinases. 2. Use a secondary, structurally different IRE1α inhibitor to confirm that the phenotype is due to on-target inhibition. 3. Conduct "rescue" experiments by overexpressing a drug-resistant mutant of IRE1α. |
Data Presentation
Table 1: this compound Potency in Various Cancer Cell Lines
| Cancer Type | Cell Line | Key Findings | IC50/GI50 | Reference |
| Multiple Myeloma | RPMI-8226 (human) | Potent suppression of XBP-1s. Cytotoxicity enhanced with PI3K/AKT inhibitors. | Not explicitly stated for cytotoxicity. | [1] |
| Chronic Lymphocytic Leukemia | MEC2 (human) | Potent inhibitor of XBP-1s expression. | In-cell IC50 for XBP-1s inhibition = 0.9 µM. | [1] |
| - | - | IRE-1 RNase inhibitor. | IC50 = 1.23 µM (1230 nM). | [2][7] |
Table 2: Cytotoxicity of an IRE1α Inhibitor in Non-Cancerous Cells
| Inhibitor | Cell Type | Key Finding | GI50 | Reference |
| HNA (an IRE1α inhibitor) | Normal human marrow mononuclear cells | Very low toxicity observed. | Mean GI50 = 123 µM | [6] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin (B115843)
This protocol determines the concentration of this compound that is cytotoxic to a given cell line.
Materials:
-
Non-cancerous cell line of interest
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence capabilities
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A common range to test is 0.01 µM to 100 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). c. Remove the seeding medium and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Western Blot for XBP1s Splicing Inhibition
This protocol confirms the on-target activity of this compound by assessing the inhibition of IRE1α-mediated XBP1 mRNA splicing.
Materials:
-
Cell lysates from treated and untreated cells
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against XBP1s
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a short period (e.g., 1-2 hours) before inducing ER stress with an appropriate agent for 4-6 hours.
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against XBP1s overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. A decrease in the XBP1s band intensity with increasing this compound concentration indicates on-target activity.
Mandatory Visualizations
Caption: The IRE1α/XBP1s signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | IRE1 | Tocris Bioscience [tocris.com]
- 3. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | IRE1 | TargetMol [targetmol.com]
Validation & Comparative
B-I09 in Focus: A Comparative Analysis of IRE-1 Inhibitor Efficacy
For Immediate Release
In the landscape of targeted therapies, the Inositol-Requiring Enzyme 1 (IRE-1) has emerged as a critical node in the Unfolded Protein Response (UPR), a cellular stress pathway implicated in a variety of diseases, including cancer and metabolic disorders. This guide provides a detailed comparison of the efficacy of B-I09, a selective IRE-1 RNase inhibitor, against other notable IRE-1 inhibitors. The following analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Unraveling the IRE-1 Signaling Pathway
Under endoplasmic reticulum (ER) stress, the IRE-1 protein is activated, initiating a signaling cascade to restore cellular homeostasis. This process primarily involves the endoribonuclease (RNase) activity of IRE-1, which unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event leads to the production of the active transcription factor XBP1s, which in turn upregulates genes involved in protein folding and degradation. IRE-1 inhibitors are broadly classified based on their mechanism of action: direct inhibition of the RNase domain or allosteric inhibition through the kinase domain.
Caption: The IRE-1 signaling pathway and points of inhibition.
Comparative Efficacy of IRE-1 Inhibitors
The in vitro potency of B-I09 and other selected IRE-1 inhibitors is summarized in the table below. The data, derived from various studies, is primarily based on Fluorescence Resonance Energy Transfer (FRET) suppression assays to quantify the inhibition of IRE-1's RNase activity.
| Inhibitor | Target Domain | Mechanism of Action | IC50 (RNase Activity) | Key Cellular Effects |
| B-I09 | RNase | Direct Inhibition | 1.23 µM | Potent suppression of XBP1s expression and leukemic cell growth.[1] |
| 4µ8C | RNase | Direct Inhibition | 76 nM[2] | Inhibits XBP1 splicing and displays antifungal activity.[3][4] |
| STF-083010 | RNase | Direct Inhibition | Not specified | Inhibits IRE-1 endonuclease activity without affecting kinase activity; shows anti-myeloma activity.[5][6] |
| MKC8866 | RNase | Direct Inhibition | 0.29 µM[2][7] | Represses XBP1 splicing and inhibits prostate cancer growth.[8] |
| KIRA6 | Kinase | Allosteric Inhibition | 0.6 µM (kinase activity)[2][9][10] | Inhibits IRE-1 oligomerization and subsequent RNase activity.[11] |
| KIRA8 | Kinase | Allosteric Inhibition | 5.9 nM (allosteric)[12] | Potently reduces IRE-1-driven apoptosis.[12] |
| Sunitinib | Kinase | Direct Inhibition | Not specified | Multi-targeted kinase inhibitor with complex effects on IRE-1 signaling.[13][14] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET)-Based IRE-1 RNase Assay
This assay quantitatively measures the endoribonuclease activity of IRE-1 by monitoring the cleavage of a fluorogenic RNA substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against IRE-1 RNase activity.
Materials:
-
Recombinant human IRE-1α cytoplasmic domain
-
Fluorogenic RNA substrate (e.g., a short RNA hairpin with a 5'-fluorophore and a 3'-quencher)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
Test compounds (e.g., B-I09) dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the recombinant IRE-1α enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic RNA substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 525 nm). The cleavage of the RNA substrate separates the fluorophore and quencher, resulting in a detectable signal.
-
Calculate the initial reaction rates from the linear phase of the fluorescence-time curves.
-
Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/XTT/WST-1)
These colorimetric assays assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of IRE-1 inhibitors on the viability of cultured cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., a cancer cell line known to be dependent on IRE-1 signaling)
-
Complete cell culture medium
-
Test compounds (e.g., B-I09)
-
MTT, XTT, or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTT, XTT, or WST-1 reagent to each well and incubate according to the manufacturer's instructions. In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.
-
If using the MTT assay, add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.
Caption: A generalized workflow for evaluating IRE-1 inhibitors.
Conclusion
B-I09 stands as a potent and selective inhibitor of the IRE-1 RNase domain, demonstrating significant efficacy in preclinical models, particularly in the context of B-cell malignancies.[1][15] Its direct mechanism of action offers a clear advantage in dissecting the specific roles of the IRE-1 RNase activity. When compared to kinase inhibitors, which can have broader effects due to the allosteric nature of their inhibition, B-I09 provides a more targeted approach. The choice of an appropriate IRE-1 inhibitor will ultimately depend on the specific research question, the cellular context, and the desired therapeutic outcome. This guide provides a foundational framework for researchers to make informed decisions in the selection and application of these critical research tools.
References
- 1. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The mammalian Ire1 inhibitor, 4µ8C, exhibits broad anti-Aspergillus activity in vitro and in a treatment model of fungal keratitis [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]
- 13. The convergent roles of NF-κB and ER stress in sunitinib-mediated expression of pro-tumorigenic cytokines and refractory phenotype in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of B-I09 for IRE-1 RNase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of B-I09, a potent and specific inhibitor of the Inositol-requiring enzyme 1 (IRE-1) RNase activity, with other alternative inhibitors. The information presented herein is compiled from experimental data to aid in the selection of appropriate research tools for studying the Unfolded Protein Response (UPR).
Introduction: IRE-1 and the Unfolded Protein Response
The Endoplasmic Reticulum (ER) is a vital organelle for protein folding. When unfolded or misfolded proteins accumulate, a state of ER stress triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring homeostasis.[1] IRE-1 is a primary sensor of the UPR, possessing both a kinase and an endoribonuclease (RNase) domain.[1][2] Upon activation, the RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing the active transcription factor XBP1s.[1][3] XBP1s then upregulates genes involved in protein folding and quality control.[3] Given its critical role, IRE-1 has become an attractive therapeutic target for diseases associated with ER stress, such as cancer and inflammatory conditions.[1][3]
B-I09 is a novel, cell-permeable, tricyclic chromenone-based prodrug that specifically inhibits the RNase activity of IRE-1.[3][4][5] Its targeted action allows for precise modulation of the IRE-1/XBP1 signaling pathway.[6]
Data Presentation: Comparative Efficacy of IRE-1 Inhibitors
The following tables summarize the in vitro and in-cell potency of B-I09 compared to other known IRE-1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: In Vitro Inhibition of IRE-1 RNase Activity
| Compound | Target Domain | Mechanism | IC50 (IRE-1 RNase) | Reference |
|---|---|---|---|---|
| B-I09 | RNase | Direct Inhibition | 1.23 µM | |
| D-F07 | RNase | Direct Inhibition | Low µM | [4] |
| AMG-18 | RNase | Direct Inhibition | Low µM | [4] |
| C-B06 | RNase | Direct Inhibition | Low µM | [4] |
| E-D08 | RNase | Direct Inhibition | Low µM | [4] |
| 3,6-DMAD | RNase | Direct Inhibition | Low µM | [4] |
| 4µ8C | RNase | Direct Inhibition | N/A | [7][8] |
| KIRA8 | Kinase | Kinase Inhibition | N/A |[3] |
Note: "Low µM" indicates that the compounds were reported to have low IC50 values in the micromolar range, though specific values were not provided in the cited source.[4]
Table 2: In-Cell Inhibition of XBP-1s Expression
| Compound | In-Cell IC50 (XBP-1s) | Cell Line | Reference |
|---|---|---|---|
| B-I09 | 0.9 µM | MEC2 (Human CLL) | [4][6] |
| D-F07 | 0.15 µM | MEC2 (Human CLL) | [4] |
| AMG-18 | N/A | Human & Mouse Myeloma |[4] |
Validation of B-I09 Specificity
A key aspect of a chemical probe's utility is its specificity. B-I09 has been shown to be a highly specific inhibitor of IRE-1's RNase activity.
One comparative study highlighted this specificity by testing B-I09 against AMG-18, another IRE-1 RNase inhibitor.[4] While both compounds suppressed XBP-1s expression, AMG-18 was found to have significant off-target effects.[4] Specifically, AMG-18 potently suppressed the phosphorylation of numerous kinases associated with B-cell receptor (BCR) activation, including Bruton's tyrosine kinase (BTK), a critical survival factor in Chronic Lymphocytic Leukemia (CLL).[4] In stark contrast, B-I09 did not affect the phosphorylation of these BCR-associated kinases, indicating a much cleaner inhibitory profile.[4] This suggests that the cytotoxicity observed with AMG-18 may be due, in part, to these off-target effects, whereas B-I09's effects are more directly attributable to the inhibition of the IRE-1/XBP1 pathway.[4]
Furthermore, pharmacological inhibition of IRE-1 with B-I09 has been shown to phenocopy the genetic deletion of XBP-1s in various preclinical mouse models, providing strong evidence for its specific on-target activity.[5]
Experimental Protocols
The validation of B-I09's specificity relies on robust and reproducible experimental assays. Detailed methodologies for two key experiments are provided below.
1. Fluorescence Resonance Energy Transfer (FRET) Suppression Assay
This in vitro assay measures a compound's ability to directly inhibit the RNase activity of purified IRE-1 on a fluorescently labeled RNA substrate.[3]
-
Principle: A short RNA oligonucleotide containing the XBP1 splice sites is labeled with a fluorophore and a quencher. In its intact, stem-loop structure, the quencher suppresses the fluorophore's signal. Upon cleavage by IRE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[6]
-
Materials:
-
Recombinant human IRE-1 (hIRE-1) protein
-
Fluorescently tagged XBP-1 RNA stem-loop substrate
-
Test inhibitors (e.g., B-I09)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)[3]
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Pre-incubate the inhibitor with the recombinant hIRE-1 enzyme in the 384-well plate.
-
Initiate the reaction by adding the fluorescently tagged XBP-1 RNA substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction at each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[6]
-
2. XBP1 mRNA Splicing Assay (RT-PCR)
This cell-based assay determines the extent to which a compound inhibits XBP1 mRNA splicing within a cellular context.[3]
-
Principle: Reverse transcription followed by polymerase chain reaction (RT-PCR) is used to amplify the region of XBP1 mRNA containing the splice site. Primers flanking this site allow for the simultaneous detection of both the larger, unspliced form (XBP1u) and the smaller, spliced form (XBP1s). The relative amounts of these PCR products are then visualized and quantified using gel electrophoresis.
-
Materials:
-
Cell line of interest (e.g., human CLL cells)
-
ER stress inducer (e.g., Tunicamycin)
-
Test inhibitor (e.g., B-I09)
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers specific for XBP1 (flanking the splice site)
-
Taq polymerase
-
Agarose (B213101) gel electrophoresis system
-
-
Procedure:
-
Culture cells to the desired density.
-
Treat the cells with various concentrations of the test inhibitor for a specified period.
-
Induce ER stress by adding an ER stress inducer (e.g., Tunicamycin) for 4-6 hours.[3]
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.[3]
-
Perform PCR using primers that flank the XBP1 mRNA splice site.[3]
-
Separate the resulting PCR products on an agarose gel.
-
Visualize the DNA bands under UV light. The unspliced (XBP1u) and spliced (XBP1s) forms will appear as distinct bands of different sizes.[3]
-
Quantify the intensity of the bands to determine the relative inhibition of XBP1 splicing.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clarifying the translational potential of B-I09 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. IRE1α RNase activity is critical for early embryo development by degrading maternal transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to B-I09 and AMG-18 in Targeting IRE-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of the Inositol-requiring enzyme 1 (IRE-1), B-I09 and AMG-18. IRE-1 is a critical sensor and effector of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer and metabolic disorders. Understanding the distinct mechanisms and performance of these inhibitors is crucial for their effective application in research and therapeutic development.
Mechanism of Action
Inositol-requiring enzyme 1 (IRE-1) is a transmembrane protein in the endoplasmic reticulum with both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][2] Upon activation by ER stress, IRE-1 autophosphorylates and oligomerizes, leading to the activation of its RNase domain.[3][4] This RNase activity has two main functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce the active transcription factor XBP1s, and the regulated IRE-1-dependent decay (RIDD) of a subset of mRNAs.[1][4]
B-I09 is a cell-permeable, tricyclic chromenone-based small molecule that acts as a potent and specific inhibitor of the IRE-1α RNase activity.[5][6][7] By directly targeting the RNase domain, B-I09 effectively blocks the splicing of XBP1 mRNA and can also inhibit RIDD activity.[8][9]
AMG-18 is a potent and selective IRE1α inhibitor that binds to the ATP-binding site within the kinase domain.[10][11] This binding allosterically inhibits the RNase activity of IRE-1.[12][13] While it effectively reduces XBP1 splicing, some studies suggest that its inhibitory effect may be less sustained compared to direct RNase inhibitors and that it may have off-target effects on other kinases, such as Bruton's tyrosine kinase (BTK), which could contribute to its cytotoxicity.[14]
Quantitative Performance Data
The following tables summarize the available quantitative data for B-I09 and AMG-18, providing a comparative overview of their potency and cellular effects.
Table 1: In Vitro Inhibitory Potency
| Compound | Target Domain | Assay Type | IC50 | Reference(s) |
| B-I09 | RNase | In vitro IRE-1 RNase | 1.23 µM (1230 nM) | [6][9][15] |
| AMG-18 | Kinase (Allosteric RNase inhibition) | Recombinant IRE-1α | 13 nM | [10][11] |
| Cellular IRE-1α | 99 nM | [10][11] |
Table 2: Comparative Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Key Findings | Reference |
| B-I09 | 5TGM1, RPMI-8226 (Multiple Myeloma) | XBP-1s Immunoblot | XBP-1s suppression | Sustained suppression of XBP-1s over 3 days at 10 µM. | [14] |
| AMG-18 | 5TGM1, RPMI-8226 (Multiple Myeloma) | XBP-1s Immunoblot | XBP-1s suppression | Significant loss of inhibitory effect after 24-48 hours at 10 µM. | [14] |
| B-I09 | 5TGM1, RPMI-8226 (Multiple Myeloma) | XTT Assay | Cytotoxicity | Less cytotoxic than AMG-18 at 20 µM over 3 days. | [14] |
| AMG-18 | 5TGM1, RPMI-8226 (Multiple Myeloma) | XTT Assay | Cytotoxicity | More potent in inducing apoptosis compared to B-I09. | [14] |
| AMG-18 | Naïve B cells | Immunoblot | BCR Signaling | Potently suppressed phosphorylation of BCR activation-associated kinases, suggesting off-target effects. | [14] |
| B-I09 | Naïve B cells | Immunoblot | BCR Signaling | Did not suppress BCR signaling. | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of B-I09 and AMG-18 are provided below.
In Vitro IRE-1 RNase Activity Assay (Fluorescence-based)
This assay measures the ability of an inhibitor to block the RNase activity of recombinant IRE-1α on a synthetic, fluorescently labeled XBP1 mRNA substrate.
Materials:
-
Recombinant human IRE-1α (cytoplasmic domain)
-
Fluorescently quenched IRE-1α substrate (e.g., 5'-[6FAM]-GAGUCCGCAGCACUC-[BHQ1]-3')
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Inhibitors (B-I09, AMG-18) dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant IRE-1α in assay buffer.
-
Prepare serial dilutions of the inhibitors (B-I09, AMG-18) in DMSO and then dilute further in assay buffer.
-
Add the diluted inhibitors to the wells of a 384-well plate. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add the IRE-1α enzyme solution to the wells containing the inhibitors and incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently quenched XBP1 mRNA substrate to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 40-60 minutes), protected from light.
-
Stop the reaction, if necessary, by adding a stop solution (e.g., 100 mM Tris-HCl pH 9).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex 485 nm / Em 535 nm for FAM).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[16]
Cellular XBP1 Splicing Assay (RT-PCR)
This assay determines the effect of inhibitors on IRE-1's ability to splice XBP1 mRNA within a cellular context.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell lines)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)
-
Inhibitors (B-I09, AMG-18)
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
PCR primers flanking the XBP1 splice site (for human: forward 5'-AACAGAGTAGCAGCTCAGACTGC-3', reverse 5'-TCCTTCTGGGTAGACCTCTGGGAG-3')
-
Taq polymerase and PCR reagents
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of B-I09, AMG-18, or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., tunicamycin) and incubate for a further period (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase and an oligo(dT) primer.
-
Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA. The PCR program should be optimized for the specific primers and cell type. A typical program might be: 94°C for 4 min, followed by 35 cycles of 94°C for 10 sec, 63-68°C for 30 sec, and 72°C for 30 sec, with a final extension at 72°C for 10 min.
-
Separate the PCR products on a 2-3% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes (the spliced product being 26 bp smaller).
-
Visualize the bands using a gel imaging system and quantify the band intensities to determine the ratio of spliced to unspliced XBP1.[2][5][17][18]
Cell Viability/Cytotoxicity Assay (XTT)
This colorimetric assay measures cell viability as a function of metabolic activity.
Materials:
-
Cell line of interest
-
96-well plates
-
Inhibitors (B-I09, AMG-18)
-
XTT labeling reagent
-
Electron coupling reagent
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Seed cells at a predetermined density in a 96-well plate in 100 µL of culture medium.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of B-I09, AMG-18, or a vehicle control (DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., for one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan (B1609692) product.
-
Measure the absorbance of the formazan product in each well using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of around 650 nm.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells and determine the IC50 value for cytotoxicity.[3][4][19]
Visualizations
The following diagrams illustrate the IRE-1 signaling pathway and a general experimental workflow for evaluating IRE-1 inhibitors.
Caption: IRE-1 signaling pathway and points of intervention for B-I09 and AMG-18.
Caption: A generalized workflow for the evaluation and comparison of IRE-1 inhibitors.
References
- 1. abcam.cn [abcam.cn]
- 2. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 3. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 9. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro RNA Cleavage Assays to Characterize IRE1-dependent RNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 14. biotium.com [biotium.com]
- 15. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Reactivity Profile of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor Dasatinib (B193332), focusing on its cross-reactivity profile against other kinases. As the specific inhibitor "B I09" could not be identified in public databases, this document uses the well-characterized, multi-targeted inhibitor Dasatinib as a primary example to illustrate the principles of kinase selectivity profiling. For comparative context, data for the more selective first-generation inhibitor, Imatinib, is also presented.
Dasatinib is a potent second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] While highly effective against its primary target, the BCR-ABL fusion protein, Dasatinib is known for its broad-spectrum activity, inhibiting a wide range of other kinases.[2][3] This promiscuity can lead to both beneficial off-target effects and adverse events, making a thorough understanding of its cross-reactivity essential for both therapeutic and research applications.[4][5]
Data Presentation: Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is typically assessed using large-scale screening assays that measure its binding affinity or inhibitory activity against a panel of hundreds of kinases. The data below, summarized from kinome-wide binding assays, compares the dissociation constants (Kd) for Dasatinib and Imatinib against key on- and off-target kinases. A lower Kd value signifies a higher binding affinity.
| Target Kinase | Kinase Family | Dasatinib Kd (nM) | Imatinib Kd (nM) | Rationale for Inclusion |
| ABL1 | Tyrosine Kinase | 0.3 - 0.8 | 25 - 38 | Primary on-target (BCR-ABL)[2] |
| SRC | Tyrosine Kinase | < 0.5 | > 10,000 | Key Dasatinib on-target[2][6] |
| LCK | Tyrosine Kinase | < 0.5 | > 10,000 | Key Dasatinib on-target (SFK)[7] |
| LYN | Tyrosine Kinase | < 1.0 | > 10,000 | Key Dasatinib on-target (SFK)[7] |
| c-KIT | Tyrosine Kinase | 1.1 - 5.0 | 59 - 120 | On-target for both, Imatinib primary[2][6] |
| PDGFRβ | Tyrosine Kinase | 1.1 - 2.0 | 65 - 80 | On-target for both, Imatinib primary[2][6] |
| EPHA2 | Tyrosine Kinase | 1.7 | > 10,000 | Common Dasatinib off-target[8] |
| VEGFR2 (KDR) | Tyrosine Kinase | 8.0 | 3,100 | Common off-target for TKIs[9] |
| p38α (MAPK14) | Ser/Thr Kinase | 30 | > 10,000 | Example of Ser/Thr off-target[10] |
| DDR1 | Tyrosine Kinase | 1.6 | 2,400 | Validated off-target[3] |
| RIPK2 | Ser/Thr Kinase | 26 | > 10,000 | Example of Ser/Thr off-target |
| Note: Kd values are compiled from multiple sources and can vary based on assay conditions and whether the kinase is in a phosphorylated or non-phosphorylated state.[2][3][11][12] |
Experimental Protocols
The quantitative data presented in this guide is primarily generated using large-scale biochemical assays. The KINOMEscan® platform is a widely used method for profiling kinase inhibitors and serves as a representative example of the experimental methodology.[13][14]
KINOMEscan® Competition Binding Assay Protocol
This assay quantifies the binding interactions between a test compound (e.g., Dasatinib) and a comprehensive panel of human kinases. The principle is based on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase active site.[12]
Principle: The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized support is then measured using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.[12][15]
Generalized Workflow:
-
Reagent Preparation: A panel of DNA-tagged human kinases is prepared. A broad-spectrum kinase ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated in solution with a specific kinase from the panel.
-
Binding to Support: The ligand-immobilized beads are added to the kinase-compound mixture. The mixture is incubated to allow for binding equilibrium to be reached. Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
Washing: Unbound kinase and test compound are removed by washing the beads.
-
Elution and Quantification: The kinase-DNA conjugate that remains bound to the beads is eluted. The amount of the DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the support in the presence of the test compound is compared to a DMSO control. The results are used to calculate the percentage of control (%Ctrl) and subsequently, the dissociation constant (Kd), which represents the binding affinity of the compound for the kinase.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and relevant signaling pathways.
Caption: Generalized workflow for a KINOMEscan® competitive binding assay.
Caption: Inhibition of the BCR-ABL signaling cascade by Dasatinib.[16]
Caption: Overview of SRC family kinase signaling and its inhibition by Dasatinib.[16]
References
- 1. Dasatinib or Imatinib: Final 5-Year Results From DASCERN Dr. Cortes ASH 2022 - OncologyTube [oncologytube.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. chayon.co.kr [chayon.co.kr]
- 13. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the In Vivo Toxicity of B I09 and Similar IRE1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicity profile of B I09, a potent inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α) pathway, and other small molecule inhibitors with a similar mechanism of action. The objective is to present available preclinical safety data to aid researchers in the selection and application of these compounds in biomedical research and drug development. While comprehensive quantitative toxicity data such as LD50 and NOAEL values are not consistently available in the public domain for these research compounds, this guide summarizes the reported in vivo tolerability and provides detailed experimental contexts.
Overview of IRE1α Inhibitors
This compound and its counterparts are instrumental in studying the role of the IRE1α pathway, a critical component of the Unfolded Protein Response (UPR). The IRE1α pathway is implicated in a variety of diseases, including cancer and inflammatory conditions, making its inhibitors valuable research tools and potential therapeutic agents. Understanding the in vivo toxicity of these compounds is paramount for the design of meaningful and reproducible preclinical studies.
In Vivo Toxicity Data Summary
The following table summarizes the available in vivo toxicity and dosing information for this compound and similar IRE1α inhibitors. It is important to note that direct cross-comparison of toxicity is challenging due to variations in experimental designs, animal models, and administration routes.
| Compound | Animal Model | Route of Administration | Dose and Duration | Observed Toxicity/Tolerability | LD50 | NOAEL |
| This compound | Mouse | Intraperitoneal (i.p.) | 50 mg/kg, daily for 5 days/week for 3 weeks | No systemic toxicity reported.[1] | Not Found | Not Found |
| KIRA6 | Mouse | Intraperitoneal (i.p.) | 5 or 10 mg/kg, twice daily for 33-37 days | No apparent animal toxicity. | Not Found | Not Found |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg, twice daily for over 4 weeks | No apparent adverse effects. | Not Found | Not Found | |
| KIRA8 | Mouse | Not Specified | Not Specified | Well-tolerated in treated animals. | Not Found | Not Found |
| STF-083010 | Mouse | Intraperitoneal (i.p.) | 60 mg/kg (single dose) and 30 mg/kg (twice) | No histologic effects of cellular toxicity observed.[2] | Not Found | Not Found |
| APY29 | In Vitro Data | Not Applicable | Low micromolar concentrations | Showed pleiotropic toxicity, including proliferative blocks, precluding in vivo testing.[3] | Not Applicable | Not Applicable |
| 4µ8C | In Vitro Data | Not Applicable | Up to 128 µM | No measurable toxicity in cultured cells.[4] Considered not suited for systemic administration. | Not Applicable | Not Applicable |
Disclaimer: The absence of reported toxicity in the cited studies does not definitively confirm the absence of any adverse effects under all conditions. Researchers should conduct their own dose-finding and toxicity studies for their specific experimental models.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing toxicological findings. Below are representative protocols for acute and repeated-dose in vivo toxicity studies, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Toxicity Study (Modified OECD 423)
Objective: To determine the short-term toxicity of a single high dose of the test compound.
Methodology:
-
Animals: Healthy, young adult mice (e.g., BALB/c or C57BL/6), typically females as they are often more sensitive.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to food and water.
-
Dose Administration: The test compound is formulated in a suitable vehicle (e.g., a solution of DMSO in saline). A single dose is administered via the intended experimental route (e.g., intraperitoneal injection).
-
Dose Groups: A starting dose is selected based on any available in vitro cytotoxicity data. Typically, a stepwise procedure is followed with a few animals per step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes at regular intervals for up to 14 days post-administration.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any visible abnormalities in organs and tissues.
Repeated-Dose Subchronic Toxicity Study (Modified OECD 407)
Objective: To evaluate the potential adverse effects of the test compound after repeated administration over a period of 28 days.
Methodology:
-
Animals and Housing: Similar to the acute toxicity study.
-
Dose Administration: The test compound is administered daily at three or more dose levels to different groups of animals for 28 consecutive days. A control group receives the vehicle only.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of key parameters (e.g., complete blood count, liver and kidney function tests).
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart) are weighed.
-
Histopathology: A comprehensive set of organs and tissues from the control and high-dose groups are examined microscopically. If treatment-related changes are observed, the corresponding tissues from lower-dose groups are also examined.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway of IRE1α and its Inhibition
Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of this compound and similar compounds.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A generalized workflow for conducting a subchronic in vivo toxicity study of a test compound.
References
Validating the On-Target Mechanism of B I09: A Comparative Guide to Knockout Models and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of B I09, a potent and selective inhibitor of the IRE1α RNase domain. A central focus is placed on the use of knockout models as a gold standard for target validation, alongside a comparative analysis of alternative small-molecule inhibitors. Experimental data is presented to objectively assess the performance of these approaches, supplemented by detailed protocols for key validation assays.
This compound and the IRE1α/XBP1s Signaling Pathway
This compound is a prodrug that specifically inhibits the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a critical sensor of the Unfolded Protein Response (UPR).[1] Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a translational frameshift that produces the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. In several cancers, this pathway is hijacked to promote tumor cell survival and proliferation.[2] this compound's mechanism of action is centered on blocking this XBP1 mRNA splicing, thereby preventing the production of the pro-survival XBP1s.[1]
The following diagram illustrates the IRE1α/XBP1s signaling pathway and the point of inhibition by this compound.
Validating this compound's Mechanism of Action with Knockout Models
The most rigorous method for validating the on-target effect of a small molecule inhibitor is to compare its phenotype to that of a genetic knockout or knockdown of its intended target.[3] In the case of this compound, this involves comparing its effects to those observed in IRE1α or XBP1 knockout/knockdown cells or animal models.
Quantitative Data Comparison: this compound vs. IRE1α/XBP1 Knockout
The following tables summarize the comparative effects of this compound treatment and IRE1α/XBP1 genetic knockout on key cellular processes. Data is compiled from various studies and may vary based on cell type and experimental conditions.
Table 1: Effect on IRE1α Endoribonuclease Activity and Downstream Signaling
| Parameter | This compound Treatment | IRE1α/XBP1 Knockout/Knockdown |
| XBP1 mRNA Splicing | Potent inhibition | Complete abrogation |
| UPR Target Gene Expression | Downregulation | Downregulation |
| Cell Viability (in dependent cells) | Decreased | Decreased |
| Apoptosis (in dependent cells) | Increased | Increased |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 |
Note: IC50 values can vary significantly between studies and experimental conditions.[1]
Table 3: In Vivo Efficacy of this compound in a Chronic Lymphocytic Leukemia (CLL) Mouse Model
| Treatment Group | Outcome |
| Vehicle Control | Progressive leukemic growth |
| This compound | Suppression of leukemic progression, induction of apoptosis |
Pharmacological inhibition of XBP-1s using B-I09 phenocopies genetic deletion of XBP-1s in mouse models of chronic lymphocytic leukemia.
Comparison with Alternative IRE1α Inhibitors
Several other small molecules have been developed to target IRE1α, offering alternative tools for research and potential therapeutic development.
Table 4: Comparative Analysis of IRE1α Inhibitors
| Inhibitor | Target Domain | Mechanism of Action | Reported IC50 (IRE1α RNase) |
| This compound | RNase | Covalent inhibitor | ~1.23 µM |
| MKC-8866 | RNase | Salicylaldehyde-based inhibitor | ~0.29 µM |
| KIRA8 | Kinase | Allosteric inhibitor of RNase activity | ~5.9 nM (attenuates RNase activity) |
| STF-083010 | RNase | Covalent inhibitor | Varies by assay |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Generation of IRE1α Knockdown Cell Lines using shRNA
This protocol describes the creation of stable cell lines with reduced IRE1α expression.
-
Cell Culture: Culture the target cell line (e.g., human multiple myeloma RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Lentiviral Transduction:
-
Plate 1 x 10^6 cells in a 6-well plate.
-
Transduce cells with lentiviral particles containing shRNA constructs targeting human IRE1α (e.g., from Santa Cruz Biotechnology, sc-40713-V) or a non-targeting control shRNA at a multiplicity of infection (MOI) of 5.
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the medium with fresh medium containing 2 µg/mL puromycin.
-
Culture for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Western Blot: Lyse the stable cell pools and perform Western blotting using a validated antibody against IRE1α (e.g., Cell Signaling Technology, #3294) to confirm reduced protein expression.
-
RT-qPCR: Isolate total RNA and perform quantitative reverse transcription PCR (RT-qPCR) to measure the reduction in IRE1α mRNA levels.
-
XBP1 mRNA Splicing Assay by RT-PCR
This assay distinguishes between the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.
-
Cell Treatment: Plate cells and treat with this compound, an ER stress inducer (e.g., 1 µg/mL tunicamycin), or a combination of both for the desired time (e.g., 4-8 hours).
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron of XBP1 mRNA.
-
Human XBP1 Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
PCR cycling conditions: 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 s, 58°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 3% agarose (B213101) gel.
-
The unspliced XBP1 product will be larger than the spliced product (due to the 26-nucleotide intron).
-
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) to determine the ratio of spliced to unspliced XBP1.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or in IRE1α knockdown stable cell lines for the desired duration.
-
Cell Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizing Experimental Workflows
The following diagram outlines a typical workflow for comparing the effects of this compound with an IRE1α knockout model.
Conclusion
The validation of this compound's mechanism of action through comparative studies with IRE1α/XBP1 knockout models provides strong evidence for its on-target activity. The phenocopying of genetic ablation by pharmacological inhibition confirms that this compound's cellular effects are primarily mediated through the suppression of the IRE1α/XBP1s signaling pathway. This guide offers a framework for researchers to design and execute robust validation studies, ultimately contributing to the confident advancement of IRE1α inhibitors in preclinical and clinical settings.
References
Assessing the Therapeutic Window of INBRX-109 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of INBRX-109 (Ozekibart), a tetravalent death receptor 5 (DR5) agonist antibody, with alternative therapeutic strategies for chondrosarcoma. The data presented is collated from various preclinical studies to assist in the evaluation of its therapeutic window.
Executive Summary
Chondrosarcoma is a notoriously challenging malignancy to treat due to its high resistance to conventional chemotherapy and radiation. INBRX-109 has emerged as a promising therapeutic candidate, demonstrating significant anti-tumor activity and a favorable safety profile in preclinical models. This guide delves into the quantitative preclinical data for INBRX-109 and compares it with other approaches, including chemotherapy and other targeted agents, to provide a clear perspective on its therapeutic potential.
INBRX-109: Mechanism of Action
INBRX-109 is a precision-engineered, tetravalent antibody that targets Death Receptor 5 (DR5), a cell surface receptor that is a member of the tumor necrosis factor receptor superfamily. Upon binding to DR5, INBRX-109 induces receptor clustering, which in turn activates the extrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2] Its tetravalent design is optimized for potent DR5 agonism on tumor cells while minimizing the potential for hepatotoxicity that has been a concern with previous generations of DR5 agonists.[1]
Caption: DR5 Signaling Pathway initiated by INBRX-109.
Preclinical Efficacy of INBRX-109
In Vitro Cytotoxicity
INBRX-109 has demonstrated potent cytotoxic activity in chondrosarcoma cell lines. In the human extraskeletal myxoid chondrosarcoma cell line H-EMC-SS, which has high DR5 expression, tetravalent INBRX-109 was shown to be highly effective in inducing cell death.[1]
| Cell Line | Compound | EC50 | Reference |
| H-EMC-SS | INBRX-109 (tetravalent) | ~10 pM | [1] |
| H-EMC-SS | TRAIL (trivalent) | ~100 pM | [1] |
| H-EMC-SS | Anti-DR5 mAb (bivalent) | >1 nM | [1] |
In Vivo Anti-Tumor Activity
In patient-derived xenograft (PDX) models of chondrosarcoma, INBRX-109 has shown significant and sustained tumor growth inhibition. Treatment with 1 mg/kg of INBRX-109 weekly led to near-complete tumor regressions in one of the two tested chondrosarcoma PDX models.[1]
| Model | Treatment | Outcome | Reference |
| Chondrosarcoma PDX | INBRX-109 (1 mg/kg, weekly) | Sustained tumor inhibition, near-complete regression in one model | [1] |
Comparison with Alternative Therapies
Chemotherapy
Conventional chemotherapeutic agents such as doxorubicin (B1662922) and cisplatin (B142131) have shown limited efficacy in chondrosarcoma, both preclinically and clinically.
| Compound | Cell Line/Model | Efficacy | Reference |
| Doxorubicin | T-CDS-17#4 (Chondrosarcoma) | IC50: 90 nM | |
| Doxorubicin | Various non-chondrosarcoma cell lines | IC50 values vary significantly (e.g., A549 lung cancer: 0.13 µM - 2 µM) | [3] |
| Cisplatin | 143B Osteosarcoma Xenograft | Minor suppression of tumor growth (i.v. administration) |
Targeted Therapies
Other targeted therapies, such as Hedgehog and IDH inhibitors, have been investigated in preclinical models of chondrosarcoma with some promising results.
| Target | Compound | Model | Efficacy | Reference |
| Hedgehog Pathway (SMO) | IPI-926 | Primary Chondrosarcoma Xenografts | 44% mean tumor growth inhibition | [4] |
| Mutant IDH1 | Ivosidenib (AG-120) | Mutant IDH1 Chondrosarcoma Cell Lines | Inhibited tumor cell growth | [5] |
Preclinical Safety and Tolerability of INBRX-109
A key aspect of the therapeutic window is the safety profile of the compound. Preclinical studies have indicated that INBRX-109 has a favorable safety profile with minimal hepatotoxicity.[1] In Good Laboratory Practice (GLP) toxicology studies in cynomolgus monkeys, INBRX-109 was well-tolerated, and the no-observed-adverse-effect level (NOAEL) was the highest dose tested.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
In Vitro Cytotoxicity Assay (Example using CellTiter-Glo®)
Caption: General workflow for an in vitro cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Plate chondrosarcoma cells (e.g., H-EMC-SS) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of INBRX-109 and comparator drugs in the appropriate cell culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: After incubation, add a luminescent cell viability reagent, such as CellTiter-Glo®, to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the number of viable cells.
-
Data Analysis: Plot the luminescence data against the compound concentration and use a non-linear regression model to determine the EC50 value for each compound.
Patient-Derived Xenograft (PDX) Model
Caption: Workflow for establishing and utilizing a PDX model.
Protocol Steps:
-
Tissue Acquisition: Obtain fresh, sterile tumor tissue from consenting patients with chondrosarcoma.
-
Implantation: Surgically implant small fragments of the tumor tissue subcutaneously into the flanks of immunocompromised mice (e.g., NOD-SCID).[6]
-
Tumor Growth: Monitor the mice for tumor engraftment and growth. Once tumors reach a palpable size, they can be passaged to subsequent generations of mice for cohort expansion.
-
Treatment Study: When tumors in the experimental cohort reach a predetermined volume, randomize the mice into different treatment groups.
-
Drug Administration: Administer INBRX-109 and comparator drugs according to the planned dosing schedule and route of administration (e.g., intravenous).[1]
-
Monitoring: Measure tumor dimensions with calipers regularly to calculate tumor volume. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
In Vitro Hepatotoxicity Assay
Caption: General workflow for an in vitro hepatotoxicity assay.
Protocol Steps:
-
Cell Culture: Culture primary human hepatocytes or a relevant liver cell line (e.g., HepG2) in appropriate culture conditions.
-
Compound Exposure: Treat the cells with various concentrations of INBRX-109. Include a positive control known to induce hepatotoxicity and a vehicle control.
-
Incubation: Incubate the cells for a predetermined period.
-
Viability Assessment: Measure cell viability using standard assays such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).
-
Biomarker Analysis: Collect the cell culture supernatant to measure the levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver cell damage.
Conclusion
The preclinical data for INBRX-109 suggests a promising therapeutic window for the treatment of chondrosarcoma. Its potent and selective in vitro and in vivo anti-tumor activity, coupled with a favorable safety profile, positions it as a strong candidate for further clinical development. In comparison to conventional chemotherapy and other targeted agents, INBRX-109's mechanism of action and preclinical performance indicate a potentially significant advancement in the management of this difficult-to-treat cancer. The provided experimental protocols offer a framework for the continued investigation and validation of INBRX-109 and other novel therapeutic agents.
References
- 1. Preclinical Characterization and Phase I Trial Results of INBRX-109, A Third-Generation, Recombinant, Humanized, Death Receptor 5 Agonist Antibody, in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inhibrxbiosciences.investorroom.com [inhibrxbiosciences.investorroom.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Study of the Mutant IDH1 Inhibitor Ivosidenib: Safety and Clinical Activity in Patients With Advanced Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inhibrxbiosciences.investorroom.com [inhibrxbiosciences.investorroom.com]
Safety Operating Guide
Proper Disposal of B-I09: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of B-I09, an IRE-1 RNase inhibitor, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for protecting human health and the environment.[1]
Core Principles of Chemical Disposal
The fundamental tenet of chemical disposal is the management of waste in a manner that prevents harm.[1] This involves meticulous identification, segregation, containment, and disposal through approved channels.[1] For a specific compound like B-I09, consulting the manufacturer's Safety Data Sheet (SDS) is the crucial first step, as it contains detailed information on hazards, handling, and disposal.[1]
Step-by-Step Disposal Protocol for B-I09
A systematic approach is necessary for the disposal of B-I09 and materials contaminated with it. All such items must be treated as chemical waste.[1]
1. Waste Characterization: Identify all materials that have come into contact with B-I09 and classify them as chemical waste. This includes:
-
Unused or expired B-I09 solid compound.[1]
-
Solutions containing B-I09.[1]
-
Contaminated consumables such as pipette tips, tubes, and gloves.[1]
-
Labware (e.g., glassware) that has been in contact with B-I09.[1]
-
Materials used for spill cleanup.[1]
2. Segregation: Collect B-I09 waste separately from other waste streams to prevent potentially hazardous chemical reactions.[1] It is imperative not to mix B-I09 waste with biological or radioactive waste unless specifically permitted by your institution's safety protocols.[1]
3. Waste Containment: Proper containment is crucial to prevent leaks and exposure.
-
Solid Waste: Collect solid B-I09 waste and contaminated consumables in a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: Use a shatter-resistant, leak-proof container that is chemically compatible with the solvents used for liquid waste containing B-I09.[1] To allow for vapor expansion, do not fill containers beyond 80% of their capacity.[1]
All waste containers must be securely sealed when not in use.[1]
4. Labeling: Clearly and accurately label all B-I09 waste containers. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: B-I09 (IRE-1 RNase inhibitor).[1]
-
The CAS Number: 1607803-67-7.[1]
-
An accurate description of the contents, including any solvents and their approximate concentrations.[1]
-
The accumulation start date.[1]
-
The name of the principal investigator or laboratory contact.[1]
5. Storage: Store B-I09 waste containers in a designated and secure satellite accumulation area within the laboratory.[1] This area should be well-ventilated and away from sources of ignition or incompatible chemicals.[1] Employ secondary containment to capture any potential leaks.[1]
6. Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the B-I09 waste.[1][2] Never dispose of B-I09 down the drain or in the regular trash. [1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for B-I09 disposal.
| Parameter | Specification | Source |
| Chemical Name | B-I09 (IRE-1 RNase inhibitor) | [1] |
| CAS Number | 1607803-67-7 | [1] |
| Waste Type | Hazardous Chemical Waste | [1][3] |
| Liquid Container Fill Level | Do not exceed 80% capacity | [1] |
B-I09 Disposal Workflow
The following diagram illustrates the logical flow of the B-I09 disposal procedure.
Caption: Workflow for the proper disposal of B-I09 chemical waste.
References
Navigating the Safe Handling and Disposal of B I09: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling B I09, a potent and cell-permeable IRE-1 RNase inhibitor used in research. While this document offers critical operational and disposal plans, it is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the supplier's SDS for comprehensive safety information.
This compound is a valuable research tool for studying the unfolded protein response (UPR) pathway.[1] As with any potent small-molecule compound, adherence to strict safety protocols is crucial to minimize exposure and protect both laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before beginning any work with this compound. The following personal protective equipment is recommended for handling the compound in both its solid (powder) and solution forms.[1]
| Protection Type | Required PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | To protect the eyes and face from splashes of the chemical in solution or from airborne powder.[1] |
| Skin Protection | - A fully buttoned laboratory coat.- Chemical-resistant gloves (e.g., nitrile).- Disposable sleeve covers are recommended for added protection. | To prevent skin contact with the chemical. Gloves should be inspected before use and changed frequently, especially if contaminated.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powdered form of the compound outside of a certified chemical fume hood. | To protect against the inhalation of the powdered chemical.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is essential for maintaining a safe laboratory environment.
Receiving and Storage
Upon receiving this compound, visually inspect the container for any signs of damage or leaks.[1] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] For long-term storage, -20°C is recommended, while 4°C with protection from light is acceptable for short-term storage.[2]
Preparation of Solutions
Given that this compound is known to be unstable in solution, it is highly recommended to prepare fresh solutions for each experiment.[2][3]
-
Weighing: When handling the solid form of this compound, it is best practice to do so within a certified chemical fume hood to prevent inhalation of the powder.[1]
-
Dissolving: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a stock solution, add the appropriate volume of DMSO to the vial containing the powdered compound. Cap the vial securely and mix gently until the compound is fully dissolved.[1]
Spill Cleanup
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Powder Spills: For small powder spills, gently cover the area with a damp paper towel to avoid creating dust. Then, proceed to clean the area using an appropriate chemical spill kit.[1]
-
Liquid Spills: For liquid spills containing this compound, use absorbent materials to contain and clean up the spill.
All materials used for spill cleanup must be treated as chemical waste and disposed of accordingly.[4]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. Never dispose of this compound down the drain or in the regular trash.[4]
Waste Characterization and Segregation
All materials that have come into contact with this compound must be treated as chemical waste.[4] This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, and gloves.[4]
-
Labware (e.g., glassware) that has been in contact with this compound.[4]
It is crucial to collect this compound waste separately from other waste streams to prevent any potential chemical reactions.[4] Do not mix this compound waste with biological or radioactive waste unless specifically permitted by your institution's safety protocols.[4]
Waste Containment
-
Solid Waste: Collect solid this compound waste and contaminated consumables in a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.[4]
-
Liquid Waste: Collect liquid waste containing this compound in a shatter-resistant, leak-proof container that is chemically compatible with the solvents used. Do not fill containers to more than 80% of their capacity to allow for vapor expansion.[4]
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used. Follow your institution's and local regulations for the final disposal by a licensed chemical waste contractor.
Experimental Protocols
While specific experimental protocols involving this compound will vary depending on the research, the following general steps for preparing a stock solution are common.
Protocol for Preparing a this compound Stock Solution in DMSO:
-
Preparation: Work within a chemical fume hood and wear the appropriate personal protective equipment.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the calculated volume of high-purity DMSO to the this compound powder.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: As this compound is unstable in solution, it is best to use it immediately.[2] If short-term storage is necessary, store the solution at 4°C, protected from light.[2] For anything other than immediate use, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.[2]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
